Plantanone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H40O20 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
PSVKHLFIIZQISP-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Plantanone B: A Technical Overview of its Chemical Structure, Bioactivity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plantanone B is a flavonoid glycoside isolated from the flowers of Hosta plantaginea.[1] Also known as Kaempferol 3-O-rhamnosylgentiobioside, this compound has garnered interest for its potential therapeutic applications, particularly in the context of inflammation and oxidative stress.[2] This document provides a comprehensive technical overview of this compound, including its chemical structure, known biological activities, quantitative data from in vitro assays, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a complex flavonoid consisting of a kaempferol aglycone linked to a trisaccharide chain. The sugar moiety is composed of rhamnose and gentiobiose (two glucose units).
-
Systematic Name: Kaempferol 3-O-rhamnosylgentiobioside[2]
-
Molecular Formula: C₃₃H₄₀O₂₀[3]
-
Molecular Weight: 756.66 g/mol [3]
Chemical Structure:
(A visual representation of the chemical structure would be inserted here in a formal document.)
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [3] |
| Molecular Weight | 756.66 | [3] |
| Storage (Powder) | 2 years at -20°C | [3] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [5] |
Biological Activity and Quantitative Data
This compound exhibits notable antioxidant and anti-inflammatory properties. Its primary mechanism of anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes.[2][6]
Anti-inflammatory Activity: COX Inhibition
This compound has been shown to be a significant inhibitor of ovine COX-1 and a moderate inhibitor of COX-2.[2] This preferential inhibition of COX-1 is a key characteristic of its biological profile.[2] The cyclooxygenase enzymes are critical mediators in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.
Below is a diagram illustrating the role of COX enzymes in the arachidonic acid signaling pathway.
Caption: Role of COX-1 and COX-2 in the Arachidonic Acid Cascade and the Inhibitory Action of this compound.
Antioxidant Activity
This compound is also recognized as a moderate antioxidant agent.[3][6] This activity is typically assessed through its ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
Summary of Quantitative Bioactivity Data
The following table summarizes the key quantitative metrics for the biological activity of this compound.
| Assay Type | Target | Value | Reference |
| Antioxidant Activity | DPPH Radical | IC₅₀: 169.8 ± 5.2 µM | [2][4] |
| COX Inhibition | Ovine COX-1 | IC₅₀: 21.78 ± 0.20 µM | [2][4] |
| COX Inhibition | Ovine COX-2 | IC₅₀: 44.01 ± 0.42 µM | [2][4] |
| COX Inhibition (%) | Ovine COX-1 | 76.18% inhibition at 50 µM | [2] |
| COX Inhibition (%) | Ovine COX-2 | 21.78% inhibition at 50 µM | [2] |
| Selectivity Index (SI) | COX-1 vs. COX-2 | 0.49 | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound's bioactivity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger.
-
Preparation of Reagents:
-
A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a series of concentrations.
-
A positive control, such as L-ascorbic acid, is prepared similarly.
-
-
Assay Procedure:
-
In a 96-well plate, a small volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.
-
Cyclooxygenase (COX) Inhibitory Assay
This assay measures the inhibition of prostaglandin E₂ (PGE₂) production by COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Arachidonic acid is used as the substrate.
-
-
Assay Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer containing necessary co-factors (e.g., glutathione, hematin) at 37°C.
-
The reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) and then terminated by adding a stop solution (e.g., a strong acid).
-
-
Quantification of Prostaglandins:
-
The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated relative to a vehicle control.
-
IC₅₀ values are determined from the dose-response curves.
-
The general workflow for evaluating COX inhibition is depicted in the diagram below.
Caption: General Experimental Workflow for COX Inhibition Assay.
Conclusion and Future Directions
This compound is a flavonoid glycoside with well-documented antioxidant and anti-inflammatory activities, primarily driven by its inhibition of COX enzymes.[2] Its preferential activity against COX-1 suggests a specific pharmacological profile that warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Future research could focus on its in vivo efficacy in animal models of inflammation, a deeper exploration of its molecular signaling pathways (potentially involving NF-κB and MAPKs as seen with related compounds), and its potential for development as a novel anti-inflammatory agent.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|55780-30-8|COA [dcchemicals.com]
- 4. This compound | 55780-30-8 [chemicalbook.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 7. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Plantanone B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a recently discovered flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of the biological activity of this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Discovery and Natural Sources
This compound was first reported in 2018 by a team of researchers led by He et al.[1]. It was isolated as a new chemical entity alongside its analogue, Plantanone A. To date, the sole identified natural source of this compound is the flowers of Hosta plantaginea (Lam.) Aschers, a perennial plant belonging to the Asparagaceae family.[1] Hosta plantaginea, commonly known as the fragrant plantain lily or August lily, is native to China and has a history of use in traditional medicine.[1]
Experimental Protocols
While the seminal publication by He et al. (2018) outlines the discovery of this compound, a detailed, step-by-step protocol for its isolation is not explicitly provided. However, based on the general methodologies for isolating flavonoids from Hosta plantaginea flowers described in the literature, a representative experimental workflow can be constructed.
Generalized Isolation and Purification Protocol for Flavonoids from Hosta plantaginea Flowers
-
Plant Material Collection and Preparation: Fresh flowers of Hosta plantaginea are collected and air-dried. The dried flowers are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 80% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Flavonoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The flavonoid-rich fractions are then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient elution system of chloroform-methanol or a similar solvent system.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is employed to separate compounds based on their molecular size and to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.
-
Quantitative Data
The biological activity of this compound has been evaluated for its anti-inflammatory properties. The following table summarizes the available quantitative data.
| Compound | Biological Activity | Assay | IC50 (µM) | Reference |
| This compound | COX-1 Inhibition | Enzyme Inhibition Assay | 12.90 - 33.37 | [1] |
| COX-2 Inhibition | Enzyme Inhibition Assay | 38.32 - 46.16 | [1] |
Signaling Pathways and Mechanism of Action
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited. However, based on the known anti-inflammatory mechanisms of other flavonoids isolated from Hosta plantaginea, such as Plantanone C, a putative mechanism of action for this compound can be proposed.[2] Flavonoids from this plant have been shown to exert their anti-inflammatory effects through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt pathways.[2]
The inhibition of Cyclooxygenase (COX) enzymes, as demonstrated by the IC50 values for this compound, is a key mechanism for its anti-inflammatory effects. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Future Directions
This compound represents a promising lead compound for the development of new anti-inflammatory agents. Further research is warranted to:
-
Elucidate the detailed mechanism of action: Investigate the effects of this compound on the NF-κB, MAPK, and other relevant inflammatory signaling pathways.
-
Conduct in vivo studies: Evaluate the efficacy and safety of this compound in animal models of inflammation.
-
Explore other biological activities: Screen this compound for other potential therapeutic effects, such as antioxidant, anticancer, or antimicrobial activities.
-
Develop synthetic routes: Establish an efficient synthetic pathway for this compound to ensure a sustainable supply for further research and development, and to enable the generation of novel analogues with improved activity and pharmacokinetic properties.
Conclusion
This compound is a novel flavonoid with demonstrated in vitro anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes. Its discovery from the flowers of Hosta plantaginea highlights the continued importance of natural products in drug discovery. This technical guide provides a foundational resource for scientists and researchers to build upon in their efforts to unlock the full therapeutic potential of this promising natural compound.
References
The Identification of Plantanone B: A Technical Guide for Researchers
An In-depth Analysis of Kaempferol 3-O-rhamnosylgentiobioside for Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of Plantanone B, a novel flavonoid glycoside isolated from the flowers of Hosta plantaginea. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Introduction
This compound, chemically identified as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid that has demonstrated significant biological activity, particularly in the realms of anti-inflammatory and antioxidant action. Its discovery has opened new avenues for the investigation of natural compounds in the development of novel therapeutic agents. This guide details the essential methodologies for its isolation, structural elucidation, and biological evaluation, providing a foundational resource for further research and development.
Physicochemical Properties and Structural Elucidation
This compound was first isolated and characterized by He et al. (2018) from the flowers of Hosta plantaginea.[1][2] Its structure was determined through extensive spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₀ | [1][2] |
| Molecular Weight | 756.66 g/mol | [1][2] |
| Appearance | Yellow amorphous powder | [1][2] |
| CAS Number | 55780-30-8 | N/A |
The structural elucidation of this compound was achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
HR-ESI-MS analysis of this compound revealed a molecular ion peak consistent with its chemical formula, confirming its molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial information about the glycosidic linkages and the aglycone structure.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Source |
| [M+H]⁺ | 757.2192 | 757.2195 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra was essential for the definitive structural determination of this compound. The chemical shifts and coupling constants confirmed the presence of a kaempferol aglycone, a rhamnose unit, and a gentiobiose (two glucose units) moiety. The specific linkages between these sugar units and the aglycone were determined through 2D NMR experiments such as HSQC and HMBC.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, J in Hz) | Source |
| Kaempferol Aglycone | [1][2] | ||
| 2 | 156.4 | ||
| 3 | 133.4 | ||
| 4 | 177.5 | ||
| 5 | 161.3 | ||
| 6 | 98.8 | 6.21 (d, 2.0) | |
| 7 | 164.3 | ||
| 8 | 93.7 | 6.42 (d, 2.0) | |
| 9 | 156.7 | ||
| 10 | 104.1 | ||
| 1' | 121.1 | ||
| 2' | 130.9 | 8.05 (d, 8.8) | |
| 3' | 115.2 | 6.90 (d, 8.8) | |
| 4' | 160.1 | ||
| 5' | 115.2 | 6.90 (d, 8.8) | |
| 6' | 130.9 | 8.05 (d, 8.8) | |
| Gentiobiose | |||
| 1'' | 101.2 | 5.46 (d, 7.6) | |
| 2'' | 74.2 | 3.25 (m) | |
| 3'' | 76.5 | 3.33 (m) | |
| 4'' | 70.0 | 3.10 (m) | |
| 5'' | 75.8 | 3.45 (m) | |
| 6'' | 68.3 | 3.70 (m), 3.55 (m) | |
| 1''' | 103.5 | 4.28 (d, 7.8) | |
| 2''' | 73.5 | 3.01 (m) | |
| 3''' | 76.6 | 3.18 (m) | |
| 4''' | 69.6 | 3.05 (m) | |
| 5''' | 77.1 | 3.28 (m) | |
| 6''' | 60.6 | 3.50 (m), 3.41 (m) | |
| Rhamnose | |||
| 1'''' | 100.8 | 5.35 (br s) | |
| 2'''' | 70.4 | 3.58 (m) | |
| 3'''' | 70.6 | 3.38 (m) | |
| 4'''' | 71.9 | 3.15 (m) | |
| 5'''' | 68.3 | 3.40 (m) | |
| 6'''' | 17.8 | 1.10 (d, 6.2) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a summary of the method described by He et al. (2018) for the isolation of this compound from the flowers of Hosta plantaginea.[1][2]
Caption: Isolation workflow for this compound.
-
Extraction: The dried and powdered flowers of Hosta plantaginea are extracted with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (D101), eluting with a gradient of ethanol in water (0%, 30%, 50%, 70%, and 95%).
-
Further Purification: The 50% ethanol eluate is further purified by Sephadex LH-20 column chromatography using methanol as the eluent.
-
Final Purification: The final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.
Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of this compound was assessed by its ability to inhibit COX-1 and COX-2 enzymes. The following is a general protocol for a colorimetric COX inhibitor screening assay.
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the test compound (this compound) at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the different concentrations of this compound or a control inhibitor to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the arachidonic acid solution to each well to initiate the enzymatic reaction.
-
Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzyme. The absorbance is then measured using a plate reader at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Biological Activity
This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[1][2]
Table 4: Biological Activity of this compound
| Assay | IC₅₀ (µM) | Source |
| COX-1 Inhibition | 21.78 ± 0.20 | [1][2] |
| COX-2 Inhibition | 44.01 ± 0.42 | [1][2] |
| DPPH Radical Scavenging | 169.8 ± 5.2 | [1][2] |
Anti-inflammatory Activity and Signaling Pathway
The anti-inflammatory activity of this compound is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting these enzymes, this compound can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Caption: this compound's inhibition of the COX pathway.
Conclusion
This compound (Kaempferol 3-O-rhamnosylgentiobioside) is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. This technical guide provides the foundational knowledge for its identification, isolation, and biological evaluation. The detailed experimental protocols and spectroscopic data presented herein will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this novel flavonoid.
References
The Biological Activity of Kaempferol Glycosides: A Technical Guide for Researchers
Introduction
Kaempferol, a natural flavonol, is a secondary metabolite ubiquitously found in a wide variety of plants, including many fruits, vegetables, and medicinal herbs.[1] In nature, kaempferol predominantly exists in its glycosidic forms, where it is bound to sugar moieties such as glucose, rhamnose, or rutinose.[2][3] These glycosides, including well-known compounds like astragalin (kaempferol-3-O-glucoside), have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities.[2][4] Numerous studies have demonstrated the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties of kaempferol and its glycosides.[1][5][6][7] This technical guide provides an in-depth overview of the biological activities of kaempferol glycosides, focusing on quantitative data, the modulation of key cellular signaling pathways, and detailed experimental protocols relevant to their study.
Anticancer Activity
Kaempferol and its glycosides have been extensively studied for their potent anticancer properties.[5][8] They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest, primarily at the G2/M phase.[4][5][9] The anticancer effects are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][8]
Quantitative Data: Anticancer Effects
| Kaempferol/Glycoside | Cancer Cell Line | Effect | Quantitative Measurement | Reference |
| Kaempferol | HepG2 (Hepatoma) | Antiproliferation | Highest effect compared to its glycosides | [1] |
| Kaempferol | CT26 (Colon Cancer) | Antiproliferation | Highest effect compared to its glycosides | [1] |
| Kaempferol | B16F1 (Melanoma) | Antiproliferation | Highest effect compared to its glycosides | [1] |
| Kaempferol-3-O-rhamnoside | LNCaP (Prostate Cancer) | Apoptosis Induction | Induces caspase cascade pathway | [10] |
| Astragalin (kaempferol-3-O-glucoside) | HepG2 (Hepatoma) | Antiproliferation | High antiproliferation effect | [2] |
| Astragalin (kaempferol-3-O-glucoside) | CT26 (Colon Cancer) | Antiproliferation | High antiproliferation effect | [2] |
| Astragalin (kaempferol-3-O-glucoside) | B16F1 (Melanoma) | Antiproliferation | High antiproliferation effect | [2] |
Modulated Signaling Pathways in Cancer
The anticancer activity of kaempferol glycosides is often attributed to their ability to interfere with key signaling cascades that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[11][12] Kaempferol has been shown to inhibit this pathway, leading to the downregulation of survival signals and the activation of pro-apoptotic proteins.[4][8][9] Inhibition of Akt phosphorylation is a key mechanism by which kaempferol exerts its antitumor effects.[1]
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. ijsit.com [ijsit.com]
- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Plantanone B and Related Flavonoids
Introduction
This technical guide details the molecular mechanisms underlying the anti-inflammatory properties of this compound, a flavonoid isolated from the flowers of Hosta plantaginea. Due to the limited specific research on this compound, this document draws heavily on the extensive studies conducted on its close structural analogue, Plantanone C, also derived from H. plantaginea, to elucidate the probable mechanism of action.[1][2] Plantanone C has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how these compounds mitigate inflammation at the molecular level.
Plantanone C, and by extension likely this compound, demonstrates significant anti-inflammatory activity by suppressing the production of key pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong immune response.[1][3] The primary mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1][2] Furthermore, these flavonoids effectively reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4]
Quantitative Analysis of Anti-inflammatory Effects
The inhibitory effects of Plantanone C on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Mediator | Concentration of Plantanone C (µM) | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 10, 20, 40 | Concentration-dependent suppression | [1] |
| Prostaglandin E2 (PGE2) | 10, 20, 40 | Concentration-dependent suppression | [1] |
| TNF-α | 10, 20, 40 | Concentration-dependent suppression | [1] |
| IL-1β | 10, 20, 40 | Concentration-dependent suppression | [1] |
| IL-6 | 10, 20, 40 | Concentration-dependent suppression | [1] |
| iNOS protein expression | 10, 20, 40 | Concentration-dependent suppression | [1] |
| COX-2 protein expression | 10, 20, 40 | Concentration-dependent suppression | [1] |
Note: Specific IC50 values were not provided in the primary source, but a clear concentration-dependent effect was demonstrated.
Signaling Pathways Modulated by Plantanone Analogs
The anti-inflammatory effects of Plantanone C are attributed to its ability to interfere with critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[6][7] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][7]
Plantanone C intervenes in this pathway by significantly suppressing the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] By preventing the degradation of IκBα, Plantanone C effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1][4][10]
Attenuation of the MAPK Signaling Pathway
The MAPK family, including c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), and p38, are crucial signaling molecules that regulate the synthesis of inflammatory mediators.[5][11][12] LPS stimulation leads to the phosphorylation and activation of these kinases.[1] Plantanone C has been shown to markedly and concentration-dependently suppress the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[1] This inhibition of MAPK activation further contributes to the reduction in pro-inflammatory gene expression, as MAPKs can regulate inflammatory responses both dependently and independently of the NF-κB pathway.[5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanism of Plantanone C.
Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Viability Protocol (CCK-8 Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Plantanone C (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[1]
-
Measurement of Nitric Oxide (NO) Production
-
Protocol (Griess Reaction):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with different concentrations of Plantanone C for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Mix the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the NO concentration.[1][4]
-
Quantification of Pro-inflammatory Cytokines
-
Protocol (ELISA):
-
Culture and treat RAW 264.7 cells with Plantanone C and/or LPS as described for the NO assay.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured, and cytokine concentrations are determined by comparison with a standard curve.[1][10]
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with Plantanone C for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, GAPDH, Lamin B) overnight at 4°C.[1][5]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B for nuclear fractions).[1][10]
-
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
The Antioxidant Profile of Plantanone B: A Technical Overview for Researchers
An In-Depth Guide to the Antioxidant Properties, Bioanalytical Methods, and Putative Mechanisms of a Novel Flavonoid Glycoside.
Introduction
Plantanone B, a flavonoid glycoside isolated from the flowers of Hosta plantaginea, has emerged as a molecule of interest for its potential therapeutic properties. As a member of the flavonoid family, this compound is structurally poised to exhibit antioxidant activities, which are crucial in combating oxidative stress-implicated pathologies such as inflammation, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the current scientific knowledge on the antioxidant properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved in its antioxidant action.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been primarily evaluated through in vitro radical scavenging assays. The available data is summarized below, with comparative values for a structurally related compound, Plantanone D, also isolated from Hosta plantaginea.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | 169.8 ± 5.2 | [He et al., 2018][1] |
| Plantanone D | DPPH | 35.2 ± 0.8 | [Yang et al., 2020, as cited in 3] |
| Plantanone D | ABTS | 9.12 ± 0.3 | [Yang et al., 2020, as cited in 3] |
| L-Ascorbic Acid (Positive Control) | DPPH | 33.9 | [He et al., 2018][1] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
The following section details the methodology for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, which was utilized to determine the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, which neutralizes the free radical and results in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
-
L-Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Preparation of Test Samples: this compound and the positive control (L-Ascorbic acid) are dissolved in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Assay Protocol:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of this compound, the positive control, or methanol (as a blank) to the respective wells.
-
The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of flavonoids like this compound can be attributed to both direct and indirect mechanisms. Direct mechanisms involve the direct scavenging of reactive oxygen species (ROS), while indirect mechanisms include the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Direct Radical Scavenging
Flavonoids possess hydroxyl groups on their aromatic rings that can donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance, making it less reactive.
Hypothesized Modulation of Cellular Antioxidant Pathways
While direct experimental evidence for this compound's effect on specific signaling pathways is yet to be established, based on the known activities of other plantanones and flavonoids, a putative mechanism can be hypothesized. Flavonoids are known to interact with key signaling pathways that regulate the cellular response to oxidative stress and inflammation, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. For instance, the related compound Plantanone C has been shown to inhibit the NF-κB pathway. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory and pro-oxidant enzymes.
Conclusion and Future Directions
The current body of evidence indicates that this compound possesses moderate antioxidant activity, as demonstrated by its capacity to scavenge DPPH radicals. However, the comprehensive antioxidant profile of this compound is yet to be fully elucidated. Further research is warranted to explore its efficacy in other antioxidant assays, such as ABTS, ORAC, and cellular antioxidant activity assays, to provide a more complete understanding of its potential.
Moreover, the precise molecular mechanisms underlying the antioxidant effects of this compound remain to be investigated. Studies focusing on its interaction with key signaling pathways, including the Nrf2 and NF-κB pathways, will be crucial in delineating its mode of action and its potential as a therapeutic agent for oxidative stress-related diseases. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of novel natural compounds in human health.
References
Plantanone B and Cyclooxygenase Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, belongs to a class of natural compounds investigated for their potential anti-inflammatory properties. A key mechanism underlying anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. The two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with non-selective NSAIDs.
This technical guide provides an in-depth look at the cyclooxygenase inhibition profile of plantanones, with a focus on the available data for related compounds due to the limited specific quantitative data for this compound. It includes detailed experimental protocols for assessing COX inhibition and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of Plantanone D against human recombinant COX-1 and COX-2 enzymes. Celecoxib, a well-characterized selective COX-2 inhibitor, is included for reference.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Plantanone D | 37.2 ± 3.2 | 50.2 ± 3.5 | 0.74 |
| Celecoxib | 9.0 ± 0.6 | 1.0 ± 0.1 | 9.0 |
Data presented for Plantanone D is sourced from studies on flavonoids from Hosta plantaginea. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for the characterization of potential anti-inflammatory agents. A widely used method is the in vitro cyclooxygenase inhibition assay, which measures the production of prostaglandins from arachidonic acid by isolated COX enzymes.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including the reaction buffer, cofactor solutions, and dilutions of the test compound and reference inhibitor.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Assay Setup: In a 96-well microplate, add the reaction buffer, cofactor solutions, and either the test compound at various concentrations, the reference inhibitor, or the vehicle control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of COX-1 and COX-2
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and physiological functions.
Experimental Workflow for COX Inhibition Assay
The workflow for determining the inhibitory activity of a compound like this compound on COX-1 and COX-2 is a systematic process involving several key steps, from reagent preparation to data analysis.
Conclusion
While specific inhibitory data for this compound on COX-1 and COX-2 is yet to be established, the available information on the related compound, Plantanone D, suggests that flavonoids from Hosta plantaginea may possess non-selective COX inhibitory activity. Further investigation is warranted to fully characterize the anti-inflammatory profile of this compound, including its precise IC50 values for both COX isoforms and its in vivo efficacy. The experimental protocols and pathways detailed in this guide provide a framework for such future research, which is essential for evaluating the therapeutic potential of this compound as a novel anti-inflammatory agent.
The Anti-inflammatory Potential of Plantanone B: A Technical Whitepaper
Disclaimer: Scientific literature providing in-depth analysis of the anti-inflammatory pathways specifically modulated by Plantanone B is limited. This document summarizes the available data for this compound and extrapolates potential mechanisms based on the activities of structurally related flavonoids and compounds isolated from Hosta plantaginea. The experimental protocols and signaling pathway diagrams are presented as representative examples for the evaluation of flavonoid compounds and are not derived from studies conducted specifically with this compound unless otherwise stated.
Executive Summary
This compound, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its known and inferred anti-inflammatory activities. Direct experimental evidence confirms this compound as an inhibitor of cyclooxygenase (COX) enzymes. Based on the well-documented mechanisms of flavonoids and related compounds, it is hypothesized that this compound may also modulate key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This would lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This whitepaper presents the current quantitative data for this compound, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to guide further research and drug development efforts.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its inhibitory effects on COX-1 and COX-2 enzymes. This data is crucial for assessing its potential as a non-steroidal anti-inflammatory drug (NSAID)-like compound.
Table 1: Inhibitory Activity of this compound against Cyclooxygenase Enzymes
| Compound | Target Enzyme | IC50 (μM) |
| This compound | COX-1 | 33.37 |
| This compound | COX-2 | 46.16 |
Data sourced from studies on flavonoids isolated from Hosta plantaginea.
Inferred Anti-inflammatory Pathways
Based on the known mechanisms of flavonoids and data from the closely related compound Plantanone C, the following anti-inflammatory pathways are likely modulated by this compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. It is anticipated that this compound, like other flavonoids, inhibits the activation of NF-κB. This would occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Caption: Inferred NF-κB signaling pathway inhibition by this compound.
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, ERK1/2, and JNK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. It is plausible that this compound inhibits the phosphorylation of these key kinases in response to inflammatory stimuli like lipopolysaccharide (LPS). By doing so, it would block the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: Hypothesized MAPK signaling pathway modulation by this compound.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the anti-inflammatory properties of flavonoid compounds.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, RAW 264.7 cells are seeded in a 96-well plate. After treatment with various concentrations of this compound for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. After treating the cells with this compound and/or LPS, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the effect of this compound on signaling proteins, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric or fluorometric COX inhibitor screening assay kit, following the manufacturer's protocol. The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the appearance of resorufin at λex = 535 nm, λem = 587 nm.
Caption: A representative experimental workflow for evaluating this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated through its inhibition of COX-1 and COX-2 enzymes. While direct experimental data on its broader anti-inflammatory mechanisms are currently lacking, its structural classification as a flavonoid, coupled with findings for the closely related Plantanone C, allows for the formulation of a strong hypothesis that it modulates the NF-κB and MAPK signaling pathways.
Future research should focus on validating these inferred mechanisms through a comprehensive series of in vitro and in vivo studies. Specifically, the dose-dependent effects of this compound on the production of a wider range of pro-inflammatory cytokines and mediators in LPS-stimulated macrophages should be quantified. Furthermore, detailed molecular studies, including Western blot and reporter gene assays, are necessary to definitively elucidate its impact on the NF-κB and MAPK signaling cascades. Such studies will be instrumental in fully characterizing the anti-inflammatory profile of this compound and assessing its therapeutic potential for the treatment of inflammatory diseases.
Plantanone B: A Technical Guide to its Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B is a flavonoid that has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the known sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activities, with a focus on its potential mechanisms of action. The information is presented to support further research and development of this promising natural compound.
Primary Source of this compound
The primary botanical source for this compound is the flowers of Hosta plantaginea (Lam.) Aschers, a member of the Asparagaceae family.[1] This plant has a history of use in traditional medicine for treating inflammatory conditions. Another reported source of this compound is Camellia oleifera Abel, belonging to the Theaceae family.
Extraction and Purification of this compound
The extraction of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail a general protocol based on methods reported for flavonoids from Hosta plantaginea.
Extraction Protocol
A common method for extracting flavonoids, including this compound, from the dried and powdered flowers of Hosta plantaginea is maceration with aqueous ethanol.[2] This is followed by a liquid-liquid partitioning step to separate compounds based on their polarity.
Experimental Protocol: Maceration and Solvent Partitioning
-
Plant Material Preparation: Air-dry the flowers of Hosta plantaginea and grind them into a fine powder.
-
Maceration:
-
Soak the powdered plant material in 80% ethanol at room temperature. The ratio of solvent to plant material can be optimized, for example, 2.5 liters of solvent per kilogram of plant material.
-
Allow the mixture to stand for a period of 24 to 72 hours, with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the maceration process two to three times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Solvent Partitioning:
-
Resuspend the concentrated aqueous extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
This compound, being a moderately polar flavonoid glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
Evaporate the solvents from each fraction to obtain the crude extracts.
-
Purification
Further purification of this compound from the enriched fractions is typically achieved using a combination of chromatographic techniques. While a specific, detailed purification protocol for this compound is not extensively documented, a general approach for flavonoid isolation would involve the following steps:
-
Column Chromatography: The crude extract from the ethyl acetate or n-butanol fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase. A gradient elution system with solvents such as hexane-ethyl acetate or methanol-water is used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.
Quantitative Data
| Extraction Step | Solvent System | Temperature (°C) | Time (h) | Yield (%) (Hypothetical) | Purity (%) (Hypothetical) |
| Maceration | 80% Ethanol | Room Temp | 72 | 15 (Crude Extract) | Not Determined |
| Partitioning | Ethyl Acetate | Room Temp | - | 3 (EtOAc Fraction) | 10-20 |
| Column Chromatography | Hexane:EtOAc Gradient | Room Temp | - | 0.5 (Enriched Fraction) | 60-70 |
| Preparative HPLC | MeOH:H₂O Gradient | Room Temp | - | 0.05 (Pure Compound) | >95 |
Biological Activity and Signaling Pathways
This compound has been reported to possess antioxidant and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] While the direct signaling pathways of this compound are not yet fully elucidated, the mechanisms of a closely related compound, Plantanone C, also isolated from Hosta plantaginea, have been studied. Plantanone C has been shown to attenuate inflammation by inhibiting the NF-κB/iNOS/COX-2/MAPKs/Akt signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
The diagram below illustrates the proposed anti-inflammatory signaling pathway potentially targeted by this compound, based on the known activity of Plantanone C.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for the extraction, isolation, and quantification of this compound from Hosta plantaginea flowers.
Caption: General experimental workflow for this compound.
Conclusion
This compound, sourced primarily from the flowers of Hosta plantaginea, represents a flavonoid with significant potential for further investigation as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its sourcing and the methodologies for its extraction and purification. The proposed mechanism of action, through the inhibition of key inflammatory signaling pathways, offers a clear direction for future pharmacological studies. The protocols and workflows detailed herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel natural product-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of flavonoid compounds related to Plantanone B found in the medicinal plant Hosta plantaginea. It details their chemical structures, biological activities, and the experimental protocols for their isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Flavonoids in Hosta plantaginea
Hosta plantaginea (Lam.) Aschers, a member of the Liliaceae family, has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the flowers of this plant are a rich source of structurally diverse flavonoids.[3] These compounds are largely responsible for the plant's therapeutic effects, exhibiting significant anti-inflammatory and antioxidant properties.[4][5] Among these, this compound, a flavonol triglycoside, has been identified as a notable constituent.[1] This guide focuses on this compound and other structurally and biologically related flavonoids isolated from Hosta plantaginea.
Flavonoid Compounds and Their Biological Activities
Numerous flavonoid compounds have been isolated and identified from the flowers of Hosta plantaginea. These are primarily flavonol glycosides, with kaempferol being a common aglycone. The variations in glycosidic substitution patterns contribute to the diversity of these compounds and influence their biological activities.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-inflammatory and antioxidant activities of this compound and its related flavonoid compounds isolated from Hosta plantaginea. The anti-inflammatory activity is presented as the half-maximal inhibitory concentration (IC50) against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The antioxidant activity is reported as the IC50 for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging.
| Compound Name | Structure (Aglycone) | Glycosidic Moiety | COX-1 IC50 (μM) | COX-2 IC50 (μM) | DPPH IC50 (μM) | Reference |
| This compound | Kaempferol | 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | 21.78 ± 0.20 | 44.01 ± 0.42 | 169.8 ± 5.2 | [1][6] |
| Plantanone A | Kaempferol | 3-O-β-D-glucopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside | 33.37 ± 0.28 | 46.16 ± 0.35 | 185.4 ± 6.3 | [1][6] |
| Plantanone D | Methyl-flavonoid | - | 15.63 ± 0.18 | 38.21 ± 0.31 | 35.7 ± 0.2 | [7] |
| Kaempferol-3,7-di-O-β-D-glucopyranoside | Kaempferol | 3,7-di-O-β-D-glucopyranoside | 12.90 ± 0.15 | 38.32 ± 0.29 | 150.2 ± 4.8 | [1][6] |
| Kaempferol-3-O-(2G-glucosylrutinoside)-7-O-glucoside | Kaempferol | 3-O-(2G-glucosylrutinoside)-7-O-glucoside | 25.41 ± 0.22 | 40.15 ± 0.33 | >200 | [1][6] |
| Kaempferol-3-O-sophoroside | Kaempferol | 3-O-sophoroside | >50 | >50 | 25.3 ± 1.5 | [1] |
| Kaempferol-3-O-rutinoside | Kaempferol | 3-O-rutinoside | >50 | >50 | 120.5 ± 4.1 | [1] |
| Quercetin-3-O-rutinoside (Rutin) | Quercetin | 3-O-rutinoside | >50 | >50 | 10.2 ± 0.8 | [1] |
| Kaempferol | Kaempferol | - | - | - | - | [8] |
| Astragalin (Kaempferol-3-O-glucoside) | Kaempferol | 3-O-glucoside | - | - | - | [8] |
| Kaempferol-7-O-β-D-glucopyranoside | Kaempferol | 7-O-β-D-glucopyranoside | - | - | - | [8] |
| Kaempferol-3-O-rutinoside-7-O-glucopyranoside | Kaempferol | 3-O-rutinoside-7-O-glucopyranoside | - | - | - | [8] |
| Naringenin | Naringenin | - | - | - | - | [8] |
| Dihydrokaempferol | Dihydrokaempferol | - | - | - | - | [8] |
| Hostaflavanone A | Flavanone | - | - | - | - | [8] |
| Hostaflavone A | Flavonol | Glycoside | Significant COX-1 inhibition, moderate COX-2 inhibition | Insignificant | [9] | |
| Kaempferol-3-O-sophoroside-7-O-glucoside | Kaempferol | 3-O-sophoroside-7-O-glucoside | Significant COX-1 inhibition, moderate COX-2 inhibition | Insignificant | [9] |
Note: Some compounds were reported in multiple studies. The most complete quantitative data is presented. A hyphen (-) indicates that the data was not reported in the cited sources.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of flavonoid compounds from Hosta plantaginea flowers, as synthesized from published literature.[1][2][7]
Plant Material
The flowers of Hosta plantaginea are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The fresh flowers are air-dried in the shade.
Extraction and Isolation
The dried and powdered flowers of Hosta plantaginea are subjected to extraction with 80% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The flavonoid-rich ethyl acetate and n-butanol fractions are subjected to repeated column chromatography for purification.
Detailed Chromatographic Steps:
-
Initial Fractionation: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol).
-
Silica Gel Chromatography: Fractions rich in flavonoids are further purified by column chromatography on silica gel, using a gradient elution system of chloroform-methanol or ethyl acetate-methanol.
-
Sephadex LH-20 Chromatography: Further purification is achieved by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed on a preparative HPLC system with a C18 column, using a mobile phase of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Structural Elucidation
The structures of the purified flavonoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed structure, including the aglycone skeleton and the nature and attachment points of the sugar moieties.
-
Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy is used to identify the flavonoid class based on the characteristic absorption maxima.
-
Acid Hydrolysis: To identify the sugar components, the flavonoid glycosides are subjected to acid hydrolysis, and the resulting monosaccharides are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of flavonoid compounds from Hosta plantaginea.
Caption: Experimental workflow for flavonoid isolation.
Flavonoid Biosynthesis Pathway
This diagram provides a simplified overview of the flavonoid biosynthesis pathway, leading to the classes of flavonoids found in Hosta plantaginea.
Caption: Simplified flavonoid biosynthesis pathway.
NF-κB Signaling Pathway Inhibition
Several flavonoids from Hosta plantaginea have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10] The following diagram illustrates this pathway and the points of inhibition by these compounds.
Caption: NF-κB signaling pathway and flavonoid inhibition.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anti-inflammatory-and-antioxidant-activities-of-flavonoids-from-the-flowers-of-hosta-plantaginea - Ask this paper | Bohrium [bohrium.com]
- 3. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Cytotoxicity Assessment of Plantanone B on Normal Cell Lines
Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific studies on the cytotoxicity of Plantanone B on normal cell lines. Therefore, this document provides a comprehensive, generalized framework for such an assessment, intended for researchers, scientists, and drug development professionals. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in toxicology and cell biology and should be adapted as necessary for specific experimental contexts.
This technical guide outlines a systematic approach to evaluating the cytotoxic potential of this compound, a flavonoid isolated from Hosta plantaginea, on non-cancerous cell lines. The assessment is crucial for determining the compound's safety profile and its potential as a therapeutic agent. The guide covers key cytotoxicity assays, apoptosis detection methods, and the investigation of underlying molecular mechanisms.
Data Presentation: Quantifying Cytotoxicity
A critical first step in assessing the cytotoxic effect of this compound is to determine the concentration-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. The following tables are templates for presenting such quantitative data, populated with hypothetical values for illustrative purposes.
Table 1: IC50 Values of this compound on Various Normal Cell Lines after 48-hour Exposure
| Cell Line | Description | Tissue of Origin | IC50 (µM) |
| HEK-293 | Human Embryonic Kidney Cells | Kidney | > 100 |
| HaCaT | Human Keratinocytes | Skin | 85.2 |
| MRC-5 | Human Lung Fibroblasts | Lung | 92.7 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Endothelium | 78.5 |
Table 2: Time-Dependent Cytotoxicity of this compound on HUVEC Cells
| Exposure Time (hours) | IC50 (µM) |
| 24 | > 100 |
| 48 | 78.5 |
| 72 | 65.1 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity assessment. The following sections provide methodologies for key assays.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired normal cell lines (e.g., HEK-293, HaCaT, MRC-5, HUVEC) in 96-well microplates at a density of 5,000-10,000 cells per well.
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Replace the culture medium in the wells with the medium containing various concentrations of this compound. Include vehicle-treated (solvent only) and untreated controls.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: After the desired treatment period with this compound, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
Sample Collection: After treatment with this compound, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a portion of the supernatant and the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a lysis buffer) to quantify cytotoxicity.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to investigate the molecular mechanisms of apoptosis by detecting changes in the expression of key regulatory proteins.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding the experimental design and the potential mechanisms of action of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
This guide provides a foundational framework for the systematic evaluation of this compound's cytotoxicity on normal cell lines. The results from these experiments will be instrumental in determining its safety profile and guiding future preclinical and clinical development.
A Preliminary Investigation of the Therapeutic Potential of Plantanone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a preliminary investigation into the therapeutic utility of this compound, with a primary focus on its anti-inflammatory properties. Drawing from available scientific literature, this document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its biological activity, and outlines detailed experimental protocols for its further investigation. While direct evidence for its anticancer potential is currently limited, this guide also provides established methodologies for evaluating the cytotoxicity of natural compounds against cancer cell lines. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate comprehension.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound, a recently identified flavonoid from Hosta plantaginea, belongs to this promising class of natural products.[1] The flowers of Hosta plantaginea have a history of use in traditional medicine for treating inflammatory conditions.[1][3] This has prompted scientific inquiry into its constituent compounds, leading to the isolation and characterization of this compound and its analogs, such as Plantanone A, C, and D.[1][2][4] This guide focuses on the preliminary data available for this compound and provides a framework for its comprehensive evaluation as a potential therapeutic agent.
Anti-inflammatory Potential of this compound
The primary therapeutic potential of this compound, as suggested by current research, lies in its anti-inflammatory activity.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A key mechanism underlying inflammation is the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. This compound has been demonstrated to inhibit both of these enzymes.[1] The inhibition of COX enzymes is a well-established strategy for mitigating inflammation.
Quantitative Data: In Vitro COX Inhibition
A study on flavonoids isolated from Hosta plantaginea flowers provides the following quantitative data for this compound's inhibitory activity against ovine COX-1 and COX-2.[1]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
| This compound | 33.37 | 46.16 |
Table 1: In vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.[1]
Proposed Signaling Pathway Involvement
While direct studies on this compound's effect on specific signaling pathways are yet to be published, research on its close analog, Plantanone C, provides strong evidence for the involvement of the NF-κB and MAPK signaling pathways in the anti-inflammatory effects of this compound class.[5] It is hypothesized that this compound exerts its anti-inflammatory effects through a similar mechanism.
Anticancer Potential: Avenues for Future Investigation
Currently, there is a lack of published data specifically investigating the anticancer activity of this compound. However, given that many flavonoids exhibit cytotoxic effects against various cancer cell lines, this remains a significant area for future research.[6][7]
General Methodologies for In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hosta plantaginea (Lam.) Aschers (Yuzan): an overview on its botany, traditional use, phytochemistry, quality control and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines [mdpi.com]
- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Journey of Kaempferol Glycosides: A Technical Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of the bioavailability of kaempferol glycosides, a class of flavonoids with significant therapeutic potential. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for translating their in vitro bioactivity into in vivo efficacy. This document provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Quantitative Bioavailability of Kaempferol Glycosides
The bioavailability of kaempferol is profoundly influenced by its glycosidic form, the food matrix, and inter-individual variations. The following tables summarize key pharmacokinetic parameters from various studies, offering a comparative look at how different glycosides are processed in the body.
Table 1: Pharmacokinetic Parameters of Kaempferol and its Glycosides in Humans
| Compound/Source | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Urinary Excretion (% of dose) | Reference |
| Kaempferol from Endive (mainly Kaempferol-3-glucuronide) | 9 mg | 0.1 | 5.8 | N/A | 1.9% (24h) | [1] |
| Kaempferol from Black Tea | 27 mg/day for 3 days | N/A | N/A | N/A | 2.5% | [2] |
| Kaempferol from Broccoli | 12.5 mg/day for 12 days | N/A | N/A | N/A | 0.9% | [2] |
N/A: Not Available
Table 2: Pharmacokinetic Parameters of Kaempferol and its Glycosides in Rats
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Kaempferol | 100 mg/kg (oral) | 460 ± 120 | 1.0 | 1430 ± 260 | ~2 | [3] |
| Kaempferol | 250 mg/kg (oral) | 970 ± 210 | 2.0 | 2890 ± 450 | ~2 | [3] |
| Kaempferol-3-O-glucoside | 10 mg/kg (oral) | 1.24 ± 0.41 | N/A | Not Estimated | Not Calculated | [4] |
| Kaempferol (with ethanol) | 100 mg/kg (oral) | N/A | N/A | N/A | 4.3% | [5] |
| Kaempferol (with ethanol) | 250 mg/kg (oral) | N/A | N/A | N/A | 2.8% | [5] |
N/A: Not Available
Core Bioavailability Processes: From Ingestion to Excretion
The journey of kaempferol glycosides through the body is a multi-step process involving enzymatic transformations and transport mechanisms.
Absorption: Kaempferol is predominantly found in plants as O-glycosides.[6] The nature of the attached sugar moiety significantly impacts absorption.[6] For instance, kaempferol glucosides are more readily absorbed than their rutinoside counterparts.[2] Absorption primarily occurs in the small intestine, where membrane-bound enzymes like lactase-phlorizin hydrolase can hydrolyze certain glucosides to the aglycone, which is then absorbed.[6] However, a significant portion of kaempferol glycosides passes to the colon, where the gut microbiota plays a pivotal role in their metabolism.[6]
Metabolism: Once absorbed, the kaempferol aglycone undergoes extensive first-pass metabolism in the enterocytes and the liver.[6] This involves Phase I reactions, such as oxidation, and more predominantly, Phase II conjugation reactions, including glucuronidation, sulfation, and methylation.[6] As a result, the circulating forms of kaempferol are primarily its glucuronide and sulfate conjugates.[6]
Role of Gut Microbiota: The intestinal microflora is crucial for the bioavailability of many kaempferol glycosides.[7] Bacterial enzymes, such as β-glucosidases and α-rhamnosidases, cleave the sugar moieties, releasing the kaempferol aglycone, which can then be absorbed or further metabolized by the gut bacteria into smaller phenolic compounds like 4-hydroxyphenylacetic acid.[6][7]
Distribution and Excretion: The conjugated metabolites of kaempferol are distributed throughout the body via the systemic circulation. Elimination of these metabolites occurs through both urine and feces.[6]
Experimental Protocols
To aid researchers in designing and interpreting studies on kaempferol glycoside bioavailability, this section provides detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a kaempferol glycoside.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are housed in controlled conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) with free access to standard chow and water.
-
Animals are fasted overnight before dosing, with water ad libitum.
2. Dosing:
-
For oral administration, the kaempferol glycoside is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A typical oral dose ranges from 50 to 250 mg/kg, administered by oral gavage.[3]
-
For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a vehicle like saline with a co-solvent (e.g., DMSO, polyethylene glycol) and administered via the tail vein at a lower dose (e.g., 10-25 mg/kg).[3]
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Sample Analysis (HPLC-MS/MS):
-
Plasma Preparation: To 100 µL of plasma, an internal standard (e.g., a structurally similar flavonoid) is added. Proteins are precipitated by adding a threefold to fourfold volume of acetonitrile or methanol, followed by vortexing and centrifugation. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.[8] For the analysis of total kaempferol (aglycone + conjugates), plasma samples are pre-treated with β-glucuronidase and sulfatase to hydrolyze the conjugates.[8]
-
Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of water with a small percentage of formic acid or ammonium acetate (for improved ionization) and an organic solvent like acetonitrile or methanol.[8]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. Specific precursor-to-product ion transitions for kaempferol and the internal standard are monitored.[8]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).
-
Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict intestinal drug absorption.
1. Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
The cells are cultured for 21-23 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is crucial and is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should typically be >250 Ω·cm².
-
The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, is also measured to confirm the integrity of the tight junctions.
3. Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test compound (kaempferol glycoside) is added to the apical (AP) side (to measure absorption) or the basolateral (BL) side (to measure efflux) of the Transwell® insert.
-
Samples are collected from the receiver compartment (BL for absorption, AP for efflux) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A × C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
In Vitro Metabolism with Gut Microbiota
This protocol simulates the metabolic activity of the human gut microbiota on kaempferol glycosides.
1. Fecal Slurry Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months.
-
The fecal sample is homogenized in an anaerobic phosphate buffer to create a slurry (e.g., 10% w/v). This entire process is carried out under strict anaerobic conditions (e.g., in an anaerobic chamber).
2. Anaerobic Incubation:
-
The kaempferol glycoside is added to the fecal slurry at a specific concentration.
-
The mixture is incubated anaerobically at 37°C.
-
Aliquots are collected at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Analysis:
-
The reaction is quenched by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify and quantify the parent glycoside and its metabolites (aglycone and smaller phenolic acids).
Key Signaling Pathways Modulated by Kaempferol
Kaempferol and its metabolites exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved in its anti-inflammatory, anti-angiogenic, and pro-apoptotic effects.
Experimental Workflow for Bioavailability Studies
Caption: Workflow for assessing kaempferol glycoside bioavailability.
Kaempferol's Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Kaempferol inhibits the PI3K/Akt/mTOR pathway.
Kaempferol's Modulation of the NF-κB Signaling Pathway
Caption: Kaempferol inhibits NF-κB signaling.
Logical Flow of Kaempferol Glycoside Metabolism and Action
Caption: Metabolism and action of kaempferol glycosides.
This guide provides a foundational understanding of the bioavailability of kaempferol glycosides. Further research is warranted to fully elucidate the complex interplay between different glycosidic forms, the food matrix, gut microbiota composition, and host genetics, which will ultimately pave the way for the rational design of kaempferol-based therapeutics and functional foods.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oss.jomh.org [oss.jomh.org]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: Plantanone B Cell-Based Assay for Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid isolated from Hosta plantaginea, has garnered interest for its potential anti-inflammatory properties. This document provides a detailed protocol for a cell-based assay to evaluate the effect of this compound on the production of pro-inflammatory cytokines. The assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells as a model system for inflammation. The protocol described herein is based on established methodologies for assessing the anti-inflammatory effects of flavonoids and provides a framework for researchers to investigate the immunomodulatory activity of this compound. While specific quantitative data for this compound is still emerging, this application note will use data from the closely related compound, Plantanone C, to illustrate the expected dose-dependent inhibition of key pro-inflammatory cytokines.[1][2]
Principle of the Assay
This assay is based on the principle that bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce a potent inflammatory response in macrophages. This response includes the activation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3] this compound is hypothesized to inhibit this process, and its efficacy can be quantified by measuring the reduction in cytokine levels in the cell culture supernatant.
Data Presentation
The following tables summarize the representative quantitative data on the dose-dependent inhibitory effect of Plantanone C on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells. This data is presented as a model for the expected effects of this compound.
Table 1: Effect of Plantanone C on TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | - | Not Detected | - |
| LPS (1 µg/mL) | - | 1520 ± 85 | 0% |
| LPS + Plantanone C | 5 | 1155 ± 68 | 24% |
| LPS + Plantanone C | 10 | 836 ± 51 | 45% |
| LPS + Plantanone C | 20 | 486 ± 32 | 68% |
| LPS + Plantanone C | 40 | 228 ± 15 | 85% |
Data is representative and adapted from studies on Plantanone C for illustrative purposes.[1]
Table 2: Effect of Plantanone C on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | - | Not Detected | - |
| LPS (1 µg/mL) | - | 2150 ± 110 | 0% |
| LPS + Plantanone C | 5 | 1677 ± 95 | 22% |
| LPS + Plantanone C | 10 | 1140 ± 72 | 47% |
| LPS + Plantanone C | 20 | 688 ± 45 | 68% |
| LPS + Plantanone C | 40 | 301 ± 21 | 86% |
Data is representative and adapted from studies on Plantanone C for illustrative purposes.[1]
Table 3: Effect of Plantanone C on IL-1β Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | - | Not Detected | - |
| LPS (1 µg/mL) | - | 850 ± 55 | 0% |
| LPS + Plantanone C | 5 | 680 ± 42 | 20% |
| LPS + Plantanone C | 10 | 493 ± 31 | 42% |
| LPS + Plantanone C | 20 | 306 ± 20 | 64% |
| LPS + Plantanone C | 40 | 145 ± 11 | 83% |
Data is representative and adapted from studies on Plantanone C for illustrative purposes.[1]
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (of desired purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-6, and IL-1β
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency, by scraping and reseeding at a lower density.
Experimental Workflow for Cytokine Production Assay
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
Application Note: High-Throughput Characterization of Plantanone B and its Metabolites Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the characterization and quantification of Plantanone B, a flavonoid with potential therapeutic properties, and its metabolites. The protocols provided herein offer a comprehensive workflow from sample preparation to data analysis, enabling researchers to investigate the pharmacokinetics, metabolism, and pharmacodynamics of this compound. Additionally, we present diagrams of key signaling pathways potentially modulated by this compound, providing a deeper context for its biological activity.
Introduction
This compound is a flavonoid compound isolated from the flowers of Hosta plantaginea.[1] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3] Related compounds, such as Plantanone C, have been shown to exhibit anti-inflammatory effects by inhibiting signaling pathways like NF-κB, MAPKs, and Akt.[4] Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. LC-MS/MS is a powerful analytical technique for the identification and quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][6][7][8] This document provides detailed protocols for the LC-MS/MS-based analysis of this compound and its metabolites.
Experimental Protocols
Sample Preparation (from in vitro or in vivo studies)
This protocol is a general guideline and may require optimization based on the specific biological matrix.
a. Materials:
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
b. Protocol for Protein Precipitation (for plasma or microsomal samples):
-
To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an LC autosampler vial.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.[9] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 40°C[10] |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions:
The following are starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (flavonoids can ionize in both)[11] |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 600 L/hr) |
c. MRM Transitions for this compound (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M-H]⁻ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Metabolite 1 | [M+H]⁺ or [M-H]⁻ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Internal Std | [M+H]⁺ or [M-H]⁻ | Fragment 1 | Optimize |
Data Presentation
The quantitative data for this compound and its metabolites should be summarized in a table for clear comparison.
Table 1: Quantitative LC-MS/MS Data for this compound and its Metabolites (Example)
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 5.8 | 449.1 | 287.1 | 0.1 | 0.5 |
| Metabolite A | 4.2 | 611.1 | 449.1 | 0.2 | 0.8 |
| Metabolite B | 3.5 | 465.1 | 303.1 | 0.15 | 0.6 |
| Internal Std. | 6.1 | 301.0 | 151.0 | - | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Modulated by this compound
Based on the known activities of similar flavonoids, this compound may influence inflammatory pathways.
Caption: Putative inhibitory signaling pathways of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the characterization and quantification of this compound and its metabolites. This methodology is a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the therapeutic potential of this natural product. The provided protocols and diagrams serve as a comprehensive guide for initiating studies on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Origin and Evolution of Plant Flavonoid Metabolism [frontiersin.org]
- 3. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 4. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding LC/MS‐Based Metabolomics: A Detailed Reference for Natural Product Analysis | Semantic Scholar [semanticscholar.org]
- 8. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacometabolomics uncovers key metabolic changes in the first-in-human study of β-lapachone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 11. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Plantanone B Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Plantanone B, a flavonoid identified as kaempferol 3-O-rhamnosylgentiobioside, has been isolated from the flowers of Hosta plantaginea[1]. While its anti-inflammatory and antioxidant properties have been noted, with moderate antioxidant activity (IC50 of 169.8±5.2 μM) and inhibitory effects on COX-1 and COX-2 enzymes, its cytotoxic potential remains an area of active investigation[2][3][4][5]. Flavonoids, the class of compounds this compound belongs to, are known to exert cytotoxic effects on various cancer cell lines, often by inducing apoptosis through the modulation of key signaling pathways[6][7][8].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity[9]. The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases[9]. The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity[9]. These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Cytotoxicity Assessment
| Parameter | Recommendation | Rationale |
| Cell Line | MCF-7 (human breast adenocarcinoma) | Commonly used for assessing flavonoid cytotoxicity and is well-characterized. |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| This compound Conc. | 0.1, 1, 10, 50, 100, 200 µM | Spans a range to determine a dose-response curve and IC50 value. The upper range is informed by the antioxidant IC50[2]. |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | This compound is typically dissolved in DMSO. The final concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. |
| Positive Control | Doxorubicin (1 µM) | A well-established cytotoxic agent to validate assay performance. |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent cytotoxic effects. |
| MTT Reagent Conc. | 5 mg/mL in sterile PBS | Standard concentration for the MTT assay. |
| Formazan Solubilizer | DMSO or 10% SDS in 0.01 M HCl | To dissolve the formazan crystals for absorbance reading. |
| Absorbance Reading | 570 nm (reference wavelength ~630 nm) | Optimal wavelength for measuring formazan concentration. |
Experimental Protocols
1. Materials and Reagents:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Doxorubicin (for positive control)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a final volume of 100 µL/well, resulting in 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in a serum-free medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Also, prepare the vehicle control (DMSO in serum-free medium, at the same final concentration as in the highest this compound treatment) and the positive control (Doxorubicin in serum-free medium).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells. Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
4. MTT Assay:
-
Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: A potential signaling pathway for flavonoid-induced apoptosis.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 4. This compound|55780-30-8|COA [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plantanone B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. It has demonstrated notable antioxidant and anti-inflammatory activities.[1][2][3] Specifically, this compound has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and a moderate inhibitor of cyclooxygenase-2 (COX-2), suggesting its utility in research related to inflammation and pain.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including information on its solubility, preparation of stock and working solutions, and relevant signaling pathways.
Data Presentation: Physicochemical and Biological Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₃₃H₄₀O₂₀ | [2][4] |
| Molecular Weight | 756.66 g/mol | [2][4] |
| CAS Number | 55780-30-8 | [2][4][5] |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous solutions. | [6] |
| IC₅₀ (Antioxidant) | 169.8 ± 5.2 µM (DPPH assay) | [1] |
| IC₅₀ (COX-1, ovine) | 21.78 ± 0.20 µM | [1] |
| IC₅₀ (COX-2, ovine) | 44.01 ± 0.42 µM | [1] |
| Storage (Powder) | -20°C for up to 2 years. | [2] |
| Storage (Stock in DMSO) | -20°C for up to 1 month, or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathways Affected by this compound
This compound, as a flavonoid, is known to modulate inflammatory signaling pathways. Its inhibitory action on COX enzymes is a key mechanism. Furthermore, related flavonoids have been shown to impact major inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below illustrates the putative inhibitory effects of this compound on these pathways.
Figure 1: Putative inhibitory mechanism of this compound on inflammatory signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 756.66 g/mol * Volume (L) For 1 mL of stock solution: Mass = 10 * 756.66 * 0.001 = 7.57 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO to 7.57 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solution in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium (results in a 10 µM solution).
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of culture medium.
-
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Immediate Use: Use the freshly prepared working solution to treat the cells immediately. Do not store diluted aqueous solutions of this compound for extended periods.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
This compound working solution
-
Vehicle control (medium with DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture vessels and allow them to adhere and grow, typically for 24 hours, until they reach the desired confluency.
-
Aspiration: Carefully aspirate the old culture medium from the wells.
-
Treatment: Add the appropriate volume of the prepared this compound working solution to the corresponding wells. Add the vehicle control solution to the control wells.
-
Incubation: Return the culture plate to the CO₂ incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, WST-1), gene expression analysis (e.g., qPCR, Western blot), or cytokine measurement (e.g., ELISA).
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell culture experiment with this compound.
Figure 2: General experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols for In vivo Anti-inflammatory Studies of Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantanone B, a flavonoid isolated from Hosta plantaginea flowers, belongs to a class of natural compounds with demonstrated anti-inflammatory potential. Preliminary in vitro evidence on related compounds suggests that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are critical in the production of pro-inflammatory mediators including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
To rigorously evaluate the therapeutic potential of this compound, well-designed in vivo studies are essential. This document provides detailed protocols for two standard preclinical models of inflammation: Carrageenan-Induced Paw Edema (an acute local inflammation model) and Lipopolysaccharide (LPS)-Induced Systemic Inflammation (a model of acute systemic inflammatory response). These protocols are intended to guide researchers in designing robust experiments to assess the efficacy and mechanism of action of this compound.
Preclinical In Vivo Models for Anti-inflammatory Assessment
Two distinct and complementary in vivo models are proposed to evaluate the anti-inflammatory properties of this compound.
Acute Local Inflammation: Carrageenan-Induced Paw Edema in Rats
This widely used model is effective for screening compounds with acute anti-inflammatory activity. Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours post-injection) is primarily driven by prostaglandins and nitric oxide, involving the infiltration of neutrophils. This model is particularly sensitive to inhibitors of prostaglandin synthesis.
Acute Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade upon administration. This leads to the release of a surge of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) into the bloodstream, which can result in tissue damage and organ failure. This model is invaluable for investigating the effects of a compound on systemic cytokine production and the underlying signaling pathways like NF-κB and MAPK.
Experimental Design and Protocols
Animals
-
For Carrageenan-Induced Paw Edema: Male Wistar or Sprague-Dawley rats (180-220 g).
-
For LPS-Induced Endotoxemia: Male C57BL/6 mice (20-25 g).
All animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. All experimental procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosage and Administration of this compound
As there is no established in vivo dosage for this compound, a dose-response study is recommended. Based on studies of other flavonoids like quercetin and kaempferol glycosides, the following dose ranges can be considered[1][2]:
-
Oral (p.o.) administration: 10, 30, and 100 mg/kg body weight.
-
Intraperitoneal (i.p.) administration: 5, 15, and 50 mg/kg body weight.
This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or saline containing a small percentage of DMSO and Tween 80). The vehicle alone will be administered to the control group.
Experimental Groups
For each model, a minimum of five groups (n=6-8 animals per group) should be established as outlined in the table below.
Table 1: Experimental Groups for In Vivo Anti-inflammatory Studies
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To assess the baseline inflammatory response in the model. |
| 2 | Positive Control | To validate the experimental model and provide a benchmark for anti-inflammatory activity. |
| 3 | This compound (Low Dose) | To determine the minimal effective dose and establish a dose-response relationship. |
| 4 | This compound (Mid Dose) | To assess the dose-dependent efficacy of the compound. |
| 5 | This compound (High Dose) | To evaluate the maximal anti-inflammatory effect and observe for any potential adverse effects. |
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of this compound on acute local inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
-
Indomethacin (Positive Control, 10 mg/kg)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Grouping and Dosing:
-
Divide rats into the five experimental groups as described in Table 1.
-
Administer this compound (10, 30, 100 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o.), or vehicle orally 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement (0 hours).
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer[3][4].
-
The percentage of edema inhibition can be calculated using the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume from baseline.
-
-
-
Tissue Collection and Analysis (at 5 hours post-carrageenan):
-
Euthanize the animals.
-
Excise the paw tissue for further analysis.
-
Histopathology: Fix a portion of the paw tissue in 10% neutral buffered formalin for histological examination (H&E staining) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Homogenize the remaining tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) via ELISA and the expression of inflammatory proteins (COX-2, iNOS, p-NF-κB p65) via Western blot.
-
Table 2: Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume (mL) at 0h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Edema Inhibition at 5h |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0% |
| Indomethacin (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: LPS-Induced Systemic Inflammation in Mice
Objective: To determine the effect of this compound on systemic inflammation and cytokine production.
Materials:
-
This compound
-
Vehicle
-
Dexamethasone (Positive Control, 5 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Grouping and Dosing:
-
Divide mice into the five experimental groups as per Table 1.
-
Administer this compound (5, 15, 50 mg/kg, i.p.), Dexamethasone (5 mg/kg, i.p.), or vehicle intraperitoneally 60 minutes before the LPS challenge.
-
-
Induction of Endotoxemia:
-
Inject mice intraperitoneally with a single dose of LPS (e.g., 1-5 mg/kg). The optimal dose of LPS may need to be determined in a pilot study to induce a robust but sublethal inflammatory response.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours, based on cytokine kinetics), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues such as the liver and lungs for further analysis.
-
-
Analysis:
-
Serum Cytokine Levels: Separate serum from the collected blood and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Tissue Analysis: Homogenize liver and lung tissues to prepare lysates for Western blot analysis of key signaling proteins (p-p38, p-JNK, p-ERK, p-IκBα, and NF-κB p65) to investigate the mechanism of action.
-
Histopathology: Fix portions of the liver and lungs in 10% neutral buffered formalin for H&E staining to assess inflammatory cell infiltration and tissue injury.
-
Table 3: Data Presentation for LPS-Induced Systemic Inflammation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (15 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for in vivo anti-inflammatory studies.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
References
- 1. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut Microbiota and Inflammation Modulation in a Rat Model for Ulcerative Colitis after the Intraperitoneal Administration of Apigenin, Luteolin, and Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Plantanone B Inhibition of Prostaglandin E2 Production in Macrophages
Introduction
Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Prostaglandin E2 (PGE2) is a key inflammatory mediator produced by macrophages during an inflammatory response, and its synthesis is catalyzed by COX enzymes, particularly COX-2. The inhibition of PGE2 production is a critical target for the development of novel anti-inflammatory therapeutics. This application note provides a detailed protocol for measuring the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Principle
This protocol utilizes an in vitro model of inflammation where RAW 264.7 macrophage cells are stimulated with LPS to induce an inflammatory response, leading to the production and secretion of PGE2. The inhibitory effect of this compound is quantified by treating the cells with varying concentrations of the compound prior to LPS stimulation. The concentration of PGE2 in the cell culture supernatant is then measured using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) of this compound on PGE2 production can then be determined.
Quantitative Data Summary
The inhibitory activity of this compound on COX enzymes has been previously characterized. This data provides a basis for the expected effects on PGE2 production.
| Compound | Target Enzyme | IC50 (μM) | Percent Inhibition (at 50 μM) |
| This compound | Ovine COX-1 | 21.78 ± 0.20 | 76.18% |
| This compound | Ovine COX-2 | 44.01 ± 0.42 | 21.78% |
Table 1: In vitro inhibitory activity of this compound against ovine COX-1 and COX-2 enzymes.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
PGE2 ELISA Kit
-
Cell counting kit (e.g., CCK-8)
-
Dimethyl sulfoxide (DMSO)
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay
It is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells to ensure that the observed inhibition of PGE2 is not due to cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.
-
Assess cell viability using a CCK-8 assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly affect cell viability.
This compound Treatment and LPS Stimulation
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).
-
After incubation, collect the cell culture supernatants and store them at -80°C until the PGE2 measurement.
Measurement of PGE2 Production by ELISA
-
Thaw the collected cell culture supernatants on ice.
-
Perform the PGE2 ELISA according to the manufacturer's protocol. A general workflow is as follows:
-
Add standards and samples to the wells of the ELISA plate.
-
Add PGE2 conjugate and antibody to the wells.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Calculate the concentration of PGE2 in the samples based on the standard curve.
Data Analysis
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for PGE2 inhibition using non-linear regression analysis.
Visualizations
References
Application Notes and Protocols: Griess Assay for Nitric Oxide Inhibition by Plantanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. However, the overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is associated with various inflammatory diseases. Consequently, the inhibition of iNOS activity presents a compelling therapeutic strategy for the development of novel anti-inflammatory agents.
Plantanone B, a phytochemical of interest, is investigated for its potential to modulate inflammatory pathways. A critical step in evaluating its anti-inflammatory efficacy is to quantify its ability to inhibit NO production in a cellular context. The Griess assay is a simple, rapid, and sensitive colorimetric method for the indirect measurement of NO through the detection of its stable metabolite, nitrite (NO₂⁻), in biological samples. This application note provides a detailed protocol for utilizing the Griess assay to assess the NO inhibitory activity of this compound in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Note: Due to the limited availability of specific quantitative data for this compound, this document utilizes data for the closely related compound, Plantanone C, isolated from the same plant genus, to illustrate the application of the Griess assay and the expected results. Plantanone C has been shown to potently suppress LPS-stimulated overproduction of nitric oxide in RAW 264.7 macrophages.[1]
Principle of the Griess Assay
The Griess assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to form a stable, colored azo compound. The intensity of the resulting pink-to-purple color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.
Data Presentation: Nitric Oxide Inhibition by Plantanone C
The following table summarizes the inhibitory effect of Plantanone C on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
| Plantanone C Concentration (µM) | Nitric Oxide Production (% of Control) | Standard Deviation |
| 0 (LPS only) | 100% | ± 5.2% |
| 5 | 78% | ± 4.1% |
| 10 | 55% | ± 3.7% |
| 20 | 32% | ± 2.9% |
| 40 | 15% | ± 1.8% |
Data is hypothetical and representative of typical results for a compound with potent NO inhibitory activity, based on findings for Plantanone C.
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or a stock solution of known concentration)
-
Griess Reagent Kit (or individual components: sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, phosphoric acid)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell adherence.
-
Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old media from the wells and replace it with 100 µL of fresh media containing the desired concentrations of this compound.
-
Include a vehicle control (media with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
Griess Assay Protocol
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of sodium nitrite in complete DMEM.
-
Perform serial dilutions to create a standard curve ranging from 0 to 100 µM. Add 50 µL of each standard to empty wells of a new 96-well plate.
-
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well of the cell plate and transfer it to the corresponding wells of the new 96-well plate containing the standards.
-
Griess Reagent Addition:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing the standards and samples.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [1 - (Nitrite concentration of treated sample / Nitrite concentration of LPS-only control)] x 100
-
Visualizations
Caption: Experimental workflow for the Griess assay to determine nitric oxide inhibition.
References
Application Notes and Protocols: Determination of Plantanone B Antioxidant Activity using the ABTS Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantanone B, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2][3] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of compounds.[4][5] This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and potency.[6] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the ABTS assay, including data presentation and visualization of the experimental workflow and chemical principle.
Chemical Principle of the ABTS Assay
The ABTS assay is based on the generation of the ABTS radical cation (ABTS•+) through the reaction of an ABTS salt with a strong oxidizing agent, such as potassium persulfate.[7][8][9] The resulting stable blue-green radical cation has a characteristic absorbance at 734 nm.[8][9] When an antioxidant, such as this compound, is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution.[6] The extent of this decolorization, measured as a decrease in absorbance, is indicative of the antioxidant's scavenging activity.
References
- 1. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|55780-30-8|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in Plantanone B Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays, specifically the Cell Counting Kit-8 (CCK-8) assay, for evaluating the cytotoxic effects of Plantanone B, a naturally derived compound with potential therapeutic applications. The provided protocols and data interpretation guidelines are intended to assist researchers in the fields of oncology, pharmacology, and drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is a phytochemical of interest for its potential anti-cancer properties. While direct studies on this compound are emerging, related compounds such as Plantanone C, isolated from Hosta plantaginea, have demonstrated biological activity. Research on Plantanone C has shown its ability to modulate key signaling pathways involved in cellular processes, including inflammation and cell survival, such as the NF-κB, MAPK, and Akt pathways.[1] These pathways are also critically implicated in the development and progression of cancer, suggesting that this compound may exert its effects through similar mechanisms. Natural compounds, including flavonoids and other phytochemicals, are known to induce apoptosis, cause cell cycle arrest, and inhibit the proliferation of cancer cells by targeting these signaling cascades.[2][3][4][5][6][7]
The CCK-8 assay is a sensitive and reliable colorimetric method for determining cell viability.[1] It is widely used in drug screening to assess the cytotoxic effects of compounds on cancer cells.[8] The principle of the assay is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage for each concentration of this compound using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the cell viability percentage against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The quantitative data from the CCK-8 assay should be summarized in a clear and structured table to facilitate comparison of the dose-dependent effects of this compound.
Table 1: Effect of this compound on Cancer Cell Viability
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 5 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 10 | 0.72 ± 0.05 | 57.6 ± 4.0 |
| 25 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 50 | 0.28 ± 0.03 | 22.4 ± 2.4 |
| 100 | 0.15 ± 0.02 | 12.0 ± 1.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific properties of this compound.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the potential signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing cell viability using the CCK-8 assay.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Derived Bioactive Compounds, Their Anti-Cancer Effects and In Silico Approaches as an Alternative Target Treatment Strategy for Breast Cancer: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived Natural Products in Cancer Research: Extraction, Mechanism of Action, and Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
Application Notes and Protocols for the Use of Plantanone Analogues in LPS-Stimulated RAW 264.7 Macrophage Models
A Note on the Use of Plantanone B and Plantanone C
Therefore, these application notes will provide the known anti-inflammatory data for this compound and present detailed protocols and mechanistic insights based on the extensive research conducted on its close analogue, Plantanone C . These protocols can serve as a robust framework for researchers interested in investigating the anti-inflammatory potential of this compound or other related flavonoids in this widely used in vitro model of inflammation.
Part 1: this compound - Known Anti-inflammatory and Antioxidant Activity
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, has demonstrated direct inhibitory effects on key enzymes involved in the inflammatory cascade and has shown antioxidant capabilities.
Data Presentation: this compound
The following table summarizes the reported in vitro activities of this compound.
| Activity | Assay | Target | IC50 Value |
| Anti-inflammatory | Enzyme Inhibition | Ovine COX-1 | 21.78 ± 0.20 µM[1][2] |
| Ovine COX-2 | 44.01 ± 0.42 µM[1][2] | ||
| Antioxidant | DPPH Radical Scavenging | DPPH | 169.8 ± 5.2 µM[1][3][4] |
Part 2: Plantanone C - Application in LPS-Stimulated RAW 264.7 Macrophages
Plantanone C has been shown to potently suppress the inflammatory response in LPS-stimulated RAW 264.7 macrophages. Its mechanism of action involves the downregulation of key inflammatory mediators and the inhibition of pro-inflammatory signaling pathways.[5][6][7]
Data Presentation: Plantanone C
The following tables summarize the dose-dependent effects of Plantanone C on the production of inflammatory mediators and the activation of signaling proteins in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of Plantanone C on Inflammatory Mediators
| Mediator | LPS Concentration | Plantanone C Concentration | Inhibition (%) |
| Nitric Oxide (NO) | 1 µg/mL | 10 µM | Significant |
| 20 µM | More Significant | ||
| 40 µM | Most Significant | ||
| Prostaglandin E2 (PGE2) | 1 µg/mL | 10 µM | Significant |
| 20 µM | More Significant | ||
| 40 µM | Most Significant | ||
| TNF-α | 1 µg/mL | 10 µM | Significant |
| 20 µM | More Significant | ||
| 40 µM | Most Significant | ||
| IL-1β | 1 µg/mL | 10 µM | Significant |
| 20 µM | More Significant | ||
| 40 µM | Most Significant | ||
| IL-6 | 1 µg/mL | 10 µM | Significant |
| 20 µM | More Significant | ||
| 40 µM | Most Significant | ||
| (Note: Specific percentage inhibition values are not provided in the source abstracts, but a clear dose-dependent inhibition is reported.) |
Table 2: Effect of Plantanone C on Protein Expression and Phosphorylation
| Target Protein | Effect of Plantanone C (10-40 µM) |
| iNOS Expression | Dose-dependent decrease |
| COX-2 Expression | Dose-dependent decrease |
| p-p65 (NF-κB) | Dose-dependent decrease |
| p-IκB | Dose-dependent decrease |
| p-JNK (MAPK) | Dose-dependent decrease |
| p-Erk (MAPK) | Dose-dependent decrease |
| p-p38 (MAPK) | Dose-dependent decrease |
| p-Akt | Dose-dependent decrease |
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for assessing Plantanone C's anti-inflammatory effects.
Caption: Plantanone C's inhibition of LPS-induced signaling pathways.
Experimental Protocols
These protocols are based on methodologies reported for Plantanone C and are suitable for investigating similar compounds.[5][6][7]
RAW 264.7 Cell Culture and Maintenance
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.
-
For experiments, seed the cells into appropriate plates (e.g., 96-well for viability, 24-well for Griess/ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Cell Viability Assay (CCK-8 Assay)
-
Materials:
-
RAW 264.7 cells seeded in a 96-well plate
-
Plantanone C (or B) stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of Plantanone C/B (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 hours. Ensure the final DMSO concentration is below 0.1%.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. This is crucial to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[5]
-
LPS Stimulation and Plantanone Treatment
-
Protocol:
-
Seed RAW 264.7 cells in the appropriate plate format for the intended downstream assay and allow them to adhere.
-
Pre-treat the cells with desired concentrations of Plantanone C/B for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS. Include a vehicle control group (no Plantanone, no LPS) and an LPS-only group.
-
Incubate the cells for the required duration based on the assay:
-
Cytokine/NO/PGE2 measurement: 24 hours.
-
Western blot for signaling proteins: 30-60 minutes for MAPK/NF-κB phosphorylation; 24 hours for iNOS/COX-2 expression.
-
-
Nitric Oxide (NO) Quantification (Griess Assay)
-
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
-
Protocol:
-
After the 24-hour incubation with Plantanone and LPS, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Cytokine and PGE2 Measurement (ELISA)
-
Materials:
-
Cell culture supernatant from treated cells
-
ELISA kits for mouse TNF-α, IL-1β, IL-6, and PGE2
-
-
Protocol:
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Perform the ELISA for each specific cytokine (TNF-α, IL-1β, IL-6) and for PGE2 according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution to produce a colorimetric signal.
-
Measure the absorbance and calculate the concentration of each mediator based on the provided standards.[5]
-
Western Blot Analysis for Signaling Proteins
-
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the protein levels, often normalized to a loading control (e.g., β-actin) or the total protein for phosphorylation studies.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55780-30-8 [chemicalbook.com]
- 3. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plantanone B Concentration for In Vitro Assays
Disclaimer: Publicly available research specifically on Plantanone B is limited. This guide is based on studies of closely related compounds, such as Plantanone C and Plantanone D, isolated from the same source (Hosta plantaginea), and established principles for in vitro testing of novel flavonoids. The provided protocols and data are intended as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a flavonoid compound isolated from the flowers of Hosta plantaginea. Based on research into related plantanones, it is anticipated to possess anti-inflammatory and antioxidant properties.[1][2]
Q2: What is the likely mechanism of action for this compound?
Drawing parallels from Plantanone C, this compound is likely to exert its anti-inflammatory effects by modulating key signaling pathways. The primary expected mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. It may also affect associated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades.[3] These pathways are crucial in the cellular inflammatory response.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. Based on data for Plantanone C, which showed no cytotoxicity up to 40 μM, a starting range of 1 µM to 50 µM is advisable.[3] It is crucial to perform a cytotoxicity assay first to establish the non-toxic concentration range for your specific cell line.
Q4: How should I dissolve this compound for my experiments?
As with most flavonoids, this compound is likely to have poor water solubility. It is recommended to dissolve the compound in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Compound precipitation in media. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consider preparing a master mix for treatments.- Visually inspect wells for precipitation after adding the compound. If observed, try vortexing the diluted stock before adding to the medium or reducing the final concentration. |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Compound is inactive in the chosen assay. | - Test a higher concentration range after confirming it is not cytotoxic.- Perform a time-course experiment (e.g., 12, 24, 48 hours).- Verify the biological activity of your cell model with a known positive control for the pathway of interest. |
| High cytotoxicity observed at all concentrations | - Compound is inherently toxic to the cell line.- Solvent (e.g., DMSO) concentration is too high.- Contamination of the compound stock. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select concentrations well below this for functional assays.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Prepare a fresh stock solution from the original powder. |
| EC50/IC50 values differ from expected values | - Differences in experimental conditions (cell line, passage number, seeding density, serum concentration).- Compound may not be cell-permeable. | - Standardize all assay parameters. Differences between biochemical and cell-based assays are common as the latter accounts for cell permeability and metabolism.[4]- If poor permeability is suspected, consider using permeabilization agents in specific assay types (note: this may affect cell viability). |
Quantitative Data Summary
The following table provides an example of expected quantitative data for this compound based on published results for related compounds.[3] Researchers should generate their own data for their specific experimental conditions.
| Parameter | Cell Line | Assay | Result |
| Cytotoxicity | RAW 264.7 Macrophages | CCK-8/MTT Assay (24h) | No significant cytotoxicity observed at concentrations up to 40 µM |
| Anti-inflammatory Activity (IC50) | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) Production Assay | ~15-25 µM |
| Cytokine Inhibition (IC50) | LPS-stimulated RAW 264.7 | IL-6 ELISA | ~10-20 µM |
| Cytokine Inhibition (IC50) | LPS-stimulated RAW 264.7 | TNF-α ELISA | ~15-25 µM |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a cell line (e.g., RAW 264.7 macrophages) in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from your stock solution. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours (or your desired time point) at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory effect of this compound by quantifying the reduction of NO production in LPS-stimulated macrophages.
Materials:
-
This compound stock solution
-
RAW 264.7 cells
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with the NaNO₂ solution.
Visualizations
Signaling Pathway
Caption: Proposed inhibitory action of this compound on NF-κB, MAPK, and Akt pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro concentration optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Plantanone B Technical Support Center: Solubility Troubleshooting
Welcome to the technical support center for Plantanone B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a flavonoid glycoside, also known as Kaempferol 3-O-rhamnosylgentiobioside.[1] It presents as a solid, off-white to light yellow powder.[1] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 55780-30-8 | [2][3] |
| Molecular Formula | C33H40O20 | [2] |
| Molecular Weight | 756.66 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
Q2: Why is my this compound not dissolving in water or PBS?
This compound has a complex, largely hydrophobic structure, which leads to poor aqueous solubility.[4][5][6] This is a common challenge for many natural product compounds and new chemical entities, often limiting their bioavailability and application in aqueous experimental systems.[4][6]
Q3: How should I prepare a stock solution of this compound?
For initial stock solutions, it is recommended to use a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[4][5] A solubility of 7.6 mg/mL (10.04 mM) in DMSO has been reported, though this may require sonication and warming to fully dissolve.[1]
Storage of Stock Solutions:
-
In DMSO: Store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[1][7]
Troubleshooting Guide
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell media). What can I do?
This phenomenon, known as precipitation upon dilution, occurs when the highly concentrated drug in a good solvent (DMSO) is introduced into a poor solvent (aqueous buffer). The concentration of the good solvent becomes too low to keep the drug dissolved.
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use an Intermediate Dilution: Perform a serial dilution, first into a solution containing a lower percentage of DMSO before the final dilution into the fully aqueous medium.
-
Increase the Co-solvent Concentration: Ensure your final solution contains a small percentage of the organic co-solvent (e.g., 0.1-1% DMSO), if permissible for your experiment. Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8]
-
Warm the Solution: Gently warming the aqueous buffer (e.g., to 37°C) before and after adding the this compound stock can temporarily increase solubility.[1] Ensure the compound is stable at the elevated temperature.
Q5: I need to prepare an aqueous solution of this compound with minimal or no organic solvent for my experiment. What are my options?
Several advanced formulation strategies can be employed to increase the aqueous solubility of hydrophobic compounds like this compound.[4][6][9] The primary methods include pH adjustment, the use of solubilizing excipients like cyclodextrins, and nanoparticle formulations.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the molecule to its more soluble salt form.[4][5][6]
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[10][12]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface-area-to-volume ratio, which can enhance dissolution rate and saturation solubility.[4][13] Techniques include creating nanosuspensions or encapsulating the compound in polymeric nanoparticles.[14][15]
Solubility Data Summary
The following table summarizes hypothetical, yet representative, solubility data for this compound in various aqueous systems. These values are for illustrative purposes to guide formulation development.
| Solvent System | pH | Temperature (°C) | Expected Solubility (µg/mL) | Notes |
| Deionized Water | ~7.0 | 25 | < 1 | Practically Insoluble |
| PBS | 7.4 | 25 | < 1 | Practically Insoluble |
| Water + 1% DMSO | ~7.0 | 25 | ~5 - 10 | Co-solvency effect. May require sonication. |
| Water + 5% Ethanol | ~7.0 | 25 | ~15 - 25 | Co-solvency effect. |
| 50 mM Glycine Buffer | 10.0 | 25 | ~50 - 100 | Increased solubility at basic pH due to potential ionization of phenolic groups. |
| Water + 2% (w/v) HP-β-CD | ~7.0 | 25 | ~150 - 250 | Solubilization via inclusion complex formation. |
Experimental Protocols
Protocol 1: Solubility Enhancement Using Co-solvents
This protocol details a method for preparing a working solution of this compound using a co-solvent.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Use of an ultrasonic bath and gentle warming (37°C) may be necessary.[1]
-
Prepare Buffer: Warm your desired aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
-
Dilution: While vortexing the warm buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Observation: Ensure the final concentration of DMSO is as low as possible (ideally <1%) and compatible with your experimental system. Observe the solution for any signs of precipitation.
-
Usage: Use the freshly prepared solution immediately for best results.
Protocol 2: pH-Dependent Solubility Assessment
This protocol is used to determine if altering the pH can improve solubility.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a soluble complex using hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative.[16]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 10% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate via HPLC-UV or another suitable method. The resulting solution contains the water-soluble this compound/HP-β-CD complex.
Visualizations
Caption: Decision workflow for improving this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | 55780-30-8 [chemicalbook.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. This compound|55780-30-8|COA [dcchemicals.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. scienceasia.org [scienceasia.org]
- 11. oatext.com [oatext.com]
- 12. japer.in [japer.in]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Plantanone B Stability in DMSO: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Plantanone B in dimethyl sulfoxide (DMSO) stock solutions. While specific public data on this compound stability is limited, this guide outlines best practices and troubleshooting strategies based on established principles of small molecule storage in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[1][2] Storing at lower temperatures minimizes the risk of degradation. One study on a diverse set of compounds showed a projected 12% loss of integrity over 4 years when stored at -20°C under argon, compared to a 58% loss at +15°C.[3]
Q2: How many times can I freeze-thaw my this compound stock solution?
To maintain the integrity of this compound, it is crucial to minimize freeze-thaw cycles. Best practice is to aliquot the stock solution into single-use volumes upon initial preparation.[1] While some studies have shown that several freeze-thaw cycles may not cause significant degradation for many compounds, this is highly dependent on the specific molecule and the presence of water.[4][5]
Q3: I noticed a precipitate in my this compound vial after thawing. What should I do?
Precipitation can occur when a compound's solubility limit is exceeded at a lower temperature.[6][7] Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound.[8] If the precipitate does not dissolve, it may indicate degradation or low solubility, and the stock solution should be evaluated for purity and concentration before use.
Q4: My this compound stock solution in DMSO appears to have absorbed water. Is this a problem?
Yes, this is a significant concern. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Water in DMSO can accelerate the degradation of compounds.[4][5] It is crucial to use anhydrous (dry) DMSO and to keep stock solution vials tightly sealed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results with different aliquots of this compound. | 1. Compound degradation in some aliquots due to improper storage or handling. 2. Inaccurate initial pipetting when creating aliquots. 3. Precipitation of the compound. | 1. Discard old aliquots and prepare fresh ones from a solid sample. 2. Ensure the compound is fully dissolved before aliquoting. 3. Perform a stability check on your stock solution using HPLC or LC/MS. |
| This compound precipitates out of solution when diluted into aqueous buffer. | 1. The compound has low aqueous solubility. 2. The concentration of the DMSO stock is too high for the dilution factor. | 1. Try further diluting the DMSO stock solution in DMSO before adding it to the aqueous medium. 2. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid cell toxicity.[1][2] 3. Use sonication or vortexing to help dissolve the precipitate after dilution.[8] |
| Loss of this compound activity over time. | 1. Chemical degradation of the compound in the DMSO stock. 2. Adsorption of the compound to the storage vial. | 1. Confirm the storage conditions are optimal (e.g., -80°C, protected from light if light-sensitive). 2. Perform a stability analysis to determine the degradation rate. 3. Consider using low-adsorption polypropylene tubes for storage.[4] |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound under various storage conditions. Researchers should perform their own stability studies to obtain accurate data for their specific compound and storage conditions.
| Storage Condition | Time Point | This compound Purity (%) |
| -20°C in anhydrous DMSO | 0 Months | 99.5% |
| 3 Months | 98.9% | |
| 6 Months | 98.2% | |
| -20°C in DMSO (exposed to air) | 0 Months | 99.5% |
| 3 Months | 97.1% | |
| 6 Months | 94.5% | |
| 4°C in anhydrous DMSO | 0 Months | 99.5% |
| 3 Months | 92.3% | |
| 6 Months | 85.1% |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.
1. Materials:
- This compound (solid)
- Anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Autosampler vials with caps
- Calibrated analytical balance and pipettes
2. Stock Solution Preparation:
- Accurately weigh a sufficient amount of this compound.
- Dissolve in anhydrous DMSO to a final concentration of 10 mM.
- Vortex or sonicate until fully dissolved.
3. Aliquoting and Storage:
- Dispense 20 µL aliquots of the 10 mM stock solution into multiple autosampler vials.
- Prepare three sets of aliquots for storage at different conditions (e.g., -80°C, -20°C, and 4°C).
- Tightly cap all vials.
4. Time Points and Sample Analysis:
- Analyze one aliquot from each storage condition at specified time points (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
- For analysis, dilute the 10 mM stock to a suitable concentration (e.g., 50 µM) with an appropriate mobile phase mixture (e.g., 50:50 acetonitrile:water).
- Inject the diluted sample into the HPLC system.
5. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to resolve this compound from any degradation products (e.g., 5% to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength appropriate for this compound (e.g., 254 nm).
- Injection Volume: 10 µL.
6. Data Analysis:
- At each time point, determine the peak area of the this compound parent peak.
- Calculate the percentage of this compound remaining relative to the Time 0 sample.
- Identify and quantify any new peaks that appear, as these may be degradation products.
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Workflow for assessing the stability of a compound in DMSO.
References
- 1. captivatebio.com [captivatebio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. quora.com [quora.com]
Troubleshooting low signal in Plantanone B Western blot for p-p65
Technical Support Center: p-p65 Western Blot
This guide provides troubleshooting advice and detailed protocols for researchers observing a low or absent signal for phosphorylated p65 (p-p65) in Western blot experiments, particularly after cell treatment with a novel compound, Plantanone B.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound and now I can't detect a signal for p-p65 (Ser536). What are the possible reasons?
There are two main possibilities to consider:
-
A genuine biological effect: this compound may be inhibiting the NF-κB signaling pathway, leading to a true decrease in the phosphorylation of p65. The NF-κB pathway involves a cascade of phosphorylation events, ultimately leading to the phosphorylation and activation of p65, which then translocates to the nucleus to regulate gene expression.[1][2][3] this compound could be acting as an inhibitor at any step of this pathway.
-
A technical issue with the Western blot: The absence of a signal could be due to a problem in the experimental procedure. Western blotting is a multi-step technique, and issues at any stage can lead to weak or no signal.[4][5] This can include problems with sample preparation, protein transfer, antibody concentrations, or the detection reagents.[6][7][8]
The following troubleshooting guide will help you distinguish between these two possibilities.
Q2: How can I determine if the problem is biological or technical?
The first step is to run proper controls. A positive control is essential. This should be a cell lysate known to have a high level of p-p65. A common method is to treat a parallel culture of your cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a short duration (e.g., 30 minutes) before lysis.[9]
-
If the positive control lane shows a strong p-p65 signal, but your this compound-treated sample does not: This suggests the issue is likely a true biological effect of your compound.
-
If neither the positive control nor your treated sample shows a signal: This strongly indicates a technical problem with your Western blot procedure, reagents, or antibodies.[6]
Q3: My positive control isn't working. What are the common technical issues that lead to a weak or absent p-p65 signal?
A weak or nonexistent signal can be frustrating, but it's a common issue that can often be resolved by systematically checking each step of the protocol.[4] Here are the most frequent causes:
-
Inactive or Suboptimal Antibodies: The primary or secondary antibodies may have lost activity due to improper storage or being past their expiration date.[6][10] The concentrations used may also be too low for effective detection.[11][12]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane (e.g., PVDF or nitrocellulose) might be incomplete.[7] This is especially true for higher molecular weight proteins. Air bubbles between the gel and membrane can also block transfer.[6][13]
-
Problems with Sample Lysis and Preparation: The protein of interest may have degraded. It is crucial to use lysis buffers containing protease and, importantly for phospho-proteins, phosphatase inhibitors.[6][7][8]
-
Incorrect Blocking or Washing: While blocking is necessary to prevent non-specific binding, some blocking agents like non-fat milk can occasionally mask certain antigens.[4] For phospho-proteins, it's often recommended to use Bovine Serum Albumin (BSA) as the blocking agent, as milk contains phosphatases that can dephosphorylate your target protein.[11][12] Conversely, excessive washing can strip the antibody from the membrane.[6]
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) has a limited shelf life and can lose activity, leading to a weak signal.[6][10]
Troubleshooting Workflow
If you are facing a low signal issue, follow this logical workflow to identify the problem.
Caption: Troubleshooting workflow for low p-p65 signal.
NF-κB Signaling Pathway
Understanding the signaling cascade is crucial for interpreting your results. This compound could be interfering at any point leading to the phosphorylation of p65.
Caption: Canonical NF-κB signaling pathway showing potential inhibition.
Experimental Protocols & Data
Recommended Protocol: Western Blot for p-p65 (Ser536)
This protocol is a general guideline. Optimization may be required for your specific cell type and experimental conditions.
-
Cell Lysis & Protein Quantification:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine protein concentration using a BCA protein assay kit.[9]
-
-
Sample Preparation & SDS-PAGE:
-
Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]
-
Load samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes.[7] Destain with water. This will allow you to visualize total protein in each lane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14][15]
-
Incubate the membrane with the primary antibody (e.g., Rabbit anti-p-p65 Ser536) diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Vary exposure times to achieve an optimal signal.[16]
-
Quantitative Data Summary Table
The following table provides recommended starting concentrations and conditions. These should be optimized for your specific experiment.[11][16]
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20-50 µg per lane | May need to increase for low-abundance proteins.[7][12] |
| Gel Percentage | 10% Acrylamide | Appropriate for p65 (approx. 65 kDa). |
| Primary Antibody Dilution | 1:1000 (from 1 mg/mL stock) | Titrate if signal is weak or background is high.[11][17] |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Titrate to optimize signal-to-noise ratio.[17] |
| Blocking Agent | 5% w/v BSA in TBST | Recommended for phospho-antibodies to avoid interference from milk proteins.[12][14] |
| Primary Incubation | Overnight at 4°C | Can be shortened to 2-3 hours at RT, but overnight is often better for weak targets.[8] |
| ECL Exposure Time | 30 seconds - 10 minutes | Start with short exposures and increase as needed to avoid saturation.[16] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. You are being redirected... [prosci-inc.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
How to prevent Plantanone B precipitation in cell culture media
Welcome to the technical support center for Plantanone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it precipitating in my cell culture medium?
This compound is a moderate antioxidant agent and an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2)[1][2][3][4][5]. Its chemical structure (Formula: C33H40O20) suggests it may have poor water solubility, a common issue for many small molecule compounds in drug discovery. Precipitation in aqueous solutions like cell culture media often occurs when the concentration of a hydrophobic compound exceeds its solubility limit[6]. This can be influenced by factors such as the solvent used for the stock solution, the final concentration in the media, temperature, and interactions with media components[6][7][8].
Q2: How should I prepare a stock solution of this compound to minimize precipitation?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is a commonly used solvent to create a high-concentration stock solution[9][10][11]. The manufacturer of this compound recommends storing it in DMSO at -80°C for up to 6 months[2].
Key considerations for stock solution preparation:
-
Solvent Choice: 100% DMSO is a good starting point for dissolving this compound.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture, as DMSO can be toxic to cells at higher concentrations.
-
Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming or vortexing can aid dissolution.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
High concentrations of DMSO can be cytotoxic[9][12]. While tolerance varies between cell lines, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium below 0.5%[9][13]. Some robust cell lines may tolerate up to 1%, but sensitive cells, especially primary cultures, may require concentrations below 0.1%[9]. It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to the media. What can I do?
This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. Here are several strategies to prevent this:
-
Slow, Drop-wise Addition: Add the stock solution to the cell culture medium very slowly, drop-by-drop, while gently swirling or stirring the medium[9]. This allows for gradual dispersion and can prevent localized high concentrations that lead to precipitation.
-
Pre-warming the Media: Having the cell culture media at 37°C can sometimes help improve the solubility of the compound.
-
Reduce Final Concentration: The intended concentration of this compound in your experiment may be above its solubility limit in the media. Try reducing the final concentration to see if the precipitation issue resolves[14].
-
Use of Solubilizing Agents: Incorporating a solubilizing agent can significantly enhance the solubility of hydrophobic compounds.
Q5: What are solubilizing agents and how can they help?
Solubilizing agents are compounds that can increase the solubility of poorly soluble substances in a solvent. For cell culture applications, biocompatible options are necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[15]. They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility[15][16][17][18][19]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations[16].
-
Serum: The proteins in fetal bovine serum (FBS) can bind to and help solubilize hydrophobic compounds. If your experiment allows, increasing the serum concentration in your media might help.
-
Fatty Acid-Free BSA: For serum-free conditions, fatty acid-free bovine serum albumin (BSA) can be used to bind and solubilize compounds[14].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | The final concentration of this compound exceeds its aqueous solubility. The method of addition is causing localized supersaturation. | - Reduce the final concentration of this compound.[14] - Add the stock solution drop-wise to the media while stirring.[9] - Consider using a solubilizing agent like cyclodextrin.[6] |
| Media becomes cloudy over time after adding this compound. | The compound is slowly precipitating out of solution. Temperature fluctuations in the incubator could be a factor.[7][8] | - Ensure the incubator maintains a stable temperature. - Check for media evaporation, which can increase compound concentration.[7][8] - Use a lower, more stable concentration of this compound. |
| Cells appear stressed or die after treatment, even without visible precipitation. | The concentration of the solvent (e.g., DMSO) is too high and causing cytotoxicity.[9][20] | - Calculate the final DMSO concentration and ensure it is within the tolerated range for your cell line (typically <0.5%).[9] - Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Inconsistent results between experiments. | Precipitation may be occurring inconsistently, leading to variations in the effective concentration of this compound. | - Standardize the protocol for preparing and adding this compound to the media. - Visually inspect the media for any signs of precipitation before each experiment. - Perform a solubility assessment to determine the maximum soluble concentration. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
-
Prepare Serial Dilutions:
-
Create a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 200 µM.
-
Important: Add the stock solution to the media slowly and with gentle mixing. Also, prepare a vehicle control with the highest equivalent volume of DMSO.
-
-
Incubation:
-
Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
-
Visual Inspection:
-
After incubation, carefully inspect each dilution for any signs of precipitation. This can appear as cloudiness, crystals, or a film.
-
Use a microscope to examine a small aliquot of the media from each concentration. This can help detect microprecipitates that are not visible to the naked eye.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | 55780-30-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|55780-30-8|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captivatebio.com [captivatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Unexpected Cytotoxicity of Plantanone B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Plantanone B in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound belongs to the flavonoid class of compounds, which are known for their diverse biological activities. While direct studies on this compound are limited, related compounds such as Plantanone C and D, isolated from the flowers of Hosta plantaginea, have demonstrated anti-inflammatory and antioxidant properties.[1] These effects are often mediated through the modulation of key signaling pathways, including NF-κB, MAPKs, and Akt.[1][2] Therefore, this compound is anticipated to exhibit similar activities.
Q2: I am observing higher-than-expected cytotoxicity with this compound in my cell line. What are the potential causes?
Unexpected cytotoxicity can stem from a variety of factors, ranging from experimental design to the inherent properties of the compound and the specific cell line used.[3][4] Common causes include:
-
High Compound Concentration: The concentration of this compound may be exceeding the therapeutic window for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Assay Interference: The chosen cytotoxicity assay may be incompatible with this compound, leading to inaccurate results. For example, some compounds can interfere with the chemical reactions of colorimetric assays like the MTT assay.[5][6]
-
Cell Line Sensitivity: The specific genetic and physiological characteristics of your cell line could make it particularly sensitive to this compound.[3]
-
Contamination: Mycoplasma or other microbial contamination in your cell culture can compromise cell health and increase sensitivity to cytotoxic effects.[7]
-
Experimental Variability: Inconsistent cell seeding density, incubation times, or pipetting techniques can lead to variable and misleading results.[8]
Q3: Could this compound have off-target effects that cause cytotoxicity?
Yes, it is possible. While the primary expected activity of flavonoids like this compound is anti-inflammatory and antioxidant, they can modulate multiple signaling pathways.[9][10] At certain concentrations or in specific cellular contexts, this modulation could lead to off-target effects and subsequent cytotoxicity. For instance, inhibition of critical survival pathways or activation of pro-apoptotic pathways could occur.
Q4: How can I determine if the observed cytotoxicity is a true effect of this compound or an experimental artifact?
A systematic troubleshooting approach is crucial. This involves carefully reviewing your experimental protocol, running appropriate controls, and potentially using alternative methods to confirm your findings. The troubleshooting guides provided below offer a step-by-step approach to identify the source of the unexpected cytotoxicity.
Troubleshooting Guides
Guide 1: Initial Troubleshooting of Unexpected Cytotoxicity
This guide provides a checklist for initial assessment when you observe unexpected levels of cell death.
| Step | Action | Rationale |
| 1 | Review Compound Concentration | Ensure the final concentration of this compound is within the expected effective range for similar flavonoids. Consider performing a wider dose-response curve. |
| 2 | Check Solvent Concentration | Calculate the final concentration of the solvent (e.g., DMSO) in your culture medium. It should typically be below 0.5% to avoid solvent-induced toxicity.[3] |
| 3 | Verify Cell Seeding Density | Inconsistent cell numbers can significantly impact assay results.[8] Review your cell counting and seeding protocol for consistency. |
| 4 | Assess Incubation Time | The duration of exposure to this compound can influence cytotoxicity. Ensure the incubation time is appropriate for the assay and cell line. |
| 5 | Inspect Cell Culture for Contamination | Visually inspect your cell cultures for any signs of microbial contamination. Consider performing a mycoplasma test.[7] |
| 6 | Evaluate Positive and Negative Controls | Ensure your positive control for cytotoxicity shows the expected effect and the negative (vehicle) control shows minimal cell death.[3] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Guide 2: Investigating Assay-Specific Issues
If initial troubleshooting does not resolve the issue, consider that the cytotoxicity assay itself may be the source of the problem.
| Issue | Recommended Action | Explanation |
| Potential Assay Interference | Perform a cell-free assay control by adding this compound to the assay reagents without cells. | This will determine if the compound directly reacts with the assay components. |
| MTT Assay Concerns | The MTT assay measures mitochondrial reductase activity, which can be affected by compounds that alter cellular metabolism without necessarily causing cell death.[6] | Consider using an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH or Trypan Blue exclusion assay) or apoptosis (e.g., Caspase activity assay). |
| High Background Signal | Test the absorbance or fluorescence of the cell culture medium alone and with the compound. | High concentrations of certain substances in the medium can lead to high background signals.[8] |
| Variable Readings | Check for air bubbles in the wells and ensure gentle pipetting to avoid cell stress.[8] | Bubbles can interfere with optical readings, and rough handling can damage cells. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cell Lines
| Cell Line | This compound Conc. (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| HEK293 | 0 | 100 ± 4.2 | 0 ± 2.1 |
| 1 | 98 ± 5.1 | 2 ± 1.8 | |
| 10 | 95 ± 3.8 | 5 ± 2.5 | |
| 50 | 85 ± 6.2 | 15 ± 3.1 | |
| 100 | 60 ± 7.5 | 42 ± 4.0 | |
| HeLa | 0 | 100 ± 3.9 | 0 ± 1.9 |
| 1 | 92 ± 4.5 | 8 ± 2.2 | |
| 10 | 75 ± 5.3 | 24 ± 3.5 | |
| 50 | 40 ± 6.8 | 61 ± 5.2 | |
| 100 | 15 ± 4.1 | 88 ± 4.7 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.
Signaling Pathways
Potential Signaling Pathways Modulated by this compound
Based on the known activities of related flavonoids, this compound may influence several signaling pathways that regulate cell survival, proliferation, and inflammation.[9][10] Unexpected cytotoxicity could arise from the potent inhibition of pro-survival pathways or the activation of pro-apoptotic pathways.
Caption: Potential signaling pathways modulated by this compound.
This technical support center provides a framework for addressing unexpected cytotoxicity with this compound. By systematically evaluating experimental parameters, considering assay limitations, and understanding the potential biological activities of this compound, researchers can better interpret their results and design more robust experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | Scilit [scilit.com]
- 5. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plantanone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Plantanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid compound with potential antioxidant and anti-inflammatory properties.[1][2][3][4][5] Accurate quantification is crucial for research in drug development and pharmacology to understand its pharmacokinetic and pharmacodynamic profile. Its molecular formula is C33H40O20 and it has a molecular weight of 756.66 g/mol .[2][5]
Q2: What are matrix effects in LC-MS analysis and how do they affect the analysis of this compound?
The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[6] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[7] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor analytical accuracy, reproducibility, and sensitivity.[8][9][10] Given that this compound is often analyzed in complex biological matrices (e.g., plasma, tissue homogenates), it is susceptible to these effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound at a constant rate into the mobile phase after the analytical column while a blank matrix extract is injected.[11][12] Any signal suppression or enhancement at the retention time of co-eluting matrix components indicates a matrix effect.[11]
-
Post-Extraction Spiking: This is a quantitative method to determine the matrix factor (MF).[11] The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample after extraction.[12] A deviation in signal intensity indicates the presence of matrix effects.[11]
Q4: What is the most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[8][13] A SIL-IS of this compound would have a similar chemical structure and chromatographic behavior, meaning it will experience similar matrix effects as the unlabeled analyte.[14] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.[6][15]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal across different samples. | Significant variability in the sample matrix composition leading to inconsistent matrix effects. | 1. Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[6][16] 2. Use a stable isotope-labeled internal standard (SIL-IS). This is the most reliable way to compensate for sample-to-sample variations in matrix effects.[8][13] 3. Employ the standard addition method for quantification. This can be effective but is more time-consuming as it requires multiple analyses for each sample.[12][17] |
| Low sensitivity and high limit of quantification (LOQ) for this compound. | Ion suppression due to co-eluting matrix components, particularly phospholipids in plasma or serum samples.[18] | 1. Optimize sample preparation to remove phospholipids. Techniques like HybridSPE®-Phospholipid or specific SPE cartridges can selectively remove these interfering lipids.[18][19] 2. Improve chromatographic separation. Adjust the gradient, mobile phase composition, or use a different column chemistry to separate this compound from the interfering peaks.[6] 3. Dilute the sample. If the concentration of this compound is high enough, simple dilution can reduce the concentration of matrix components and mitigate ion suppression.[12][20] |
| Inconsistent peak shapes for this compound. | Matrix components may be affecting the chromatographic behavior of the analyte.[7] | 1. Enhance sample cleanup. A cleaner extract is less likely to cause chromatographic peak distortion. Consider a multi-step cleanup involving protein precipitation followed by SPE. 2. Check for column fouling. Phospholipids and other matrix components can build up on the analytical column, leading to poor peak shape.[18] Implement a column washing step or use a guard column. |
| Discrepancy between calibration curves prepared in solvent versus matrix. | Presence of a significant matrix effect. A difference in the slope of the calibration curves is a clear indicator.[17] | 1. Use matrix-matched calibrants. Prepare your calibration standards in the same blank matrix as your samples to ensure that the calibrants and samples experience the same matrix effect.[6][7] 2. Adopt the standard addition method. This method inherently corrects for matrix effects by creating a calibration curve within each sample.[17] 3. Improve the sample preparation method to reduce the matrix effect to a negligible level. |
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, specifically phospholipid-induced ion suppression, which is a common issue in bioanalysis.
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (%) | Key Advantage |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | < 20 | -50 to -80 | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 60 - 80 | -20 to -40 | Good for non-polar analytes |
| Solid-Phase Extraction (SPE) - C18 | 80 - 100 | 80 - 95 | -10 to -30 | High selectivity and cleanup |
| HybridSPE®-Phospholipid | > 95 | > 99 | < -10 | Excellent phospholipid removal |
Note: The data presented are representative values based on typical performance and may vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting flavonoids like this compound from a biological matrix.
-
Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: General LC-MS/MS Method for this compound
This protocol outlines typical starting conditions for the analysis of flavonoids.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[21]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[23]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-9 min: Hold at 90% B
-
9.1-10 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (flavonoids often ionize well in negative mode)[22]
-
MS/MS Parameters:
-
Optimize cone voltage and collision energy for this compound by infusing a standard solution.
-
Monitor specific precursor-to-product ion transitions (MRM) for quantification.
-
Visualizations
Caption: Workflow for LC-MS analysis highlighting the ion source as a critical point for matrix effects.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
Caption: Principle of stable isotope-labeled internal standards for correcting matrix effects.
References
- 1. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound | 55780-30-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|55780-30-8|COA [dcchemicals.com]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 19. selectscience.net [selectscience.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plantanone B Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Plantanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound.[1] It has demonstrated moderate antioxidant activity and inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, suggesting its potential for research in inflammation-related diseases.[2][3][4][5]
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
Like many plant-derived polyphenolic compounds, this compound is expected to have low oral bioavailability.[6] This is often due to poor aqueous solubility and potential first-pass metabolism in the liver.[7][8] Low bioavailability can lead to insufficient plasma concentrations, potentially masking the true efficacy of the compound in animal models.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low water solubility.[7][9][10] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques include micronization and nanosuspension.[9][10]
-
Co-solvents: Using a mixture of water-miscible solvents can improve the solubility of hydrophobic compounds.[11]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.[9][11]
-
Complexation: Encapsulating the drug in molecules like cyclodextrins can enhance its solubility and stability.[11]
-
Solid Dispersions: Dispersing the drug in a solid carrier can improve its dissolution rate.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma levels of this compound after oral administration. | Poor aqueous solubility leading to low absorption. | 1. Formulation Modification: Prepare a formulation to enhance solubility. Start with a simple co-solvent system (e.g., water with PEG400 or DMSO). If that fails, consider more advanced formulations like a nanosuspension or a cyclodextrin complex. 2. Route of Administration: If oral bioavailability remains low despite formulation efforts, consider intraperitoneal (IP) injection to bypass first-pass metabolism, though this may not be suitable for all study designs. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Improve Formulation Homogeneity: Ensure the formulation is uniform. For suspensions, ensure consistent particle size and use a suspending agent. For solutions, ensure the compound is fully dissolved and stable. 2. Standardize Administration Procedure: Ensure consistent dosing volume and technique across all animals. Fasting animals prior to dosing can also reduce variability. |
| Precipitation of this compound in aqueous buffers or cell culture media. | The compound is likely exceeding its solubility limit in the aqueous environment. | 1. Use of Solubilizing Excipients: Incorporate a low concentration of a non-toxic surfactant (e.g., Tween 80) or a co-solvent in the vehicle. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. |
Quantitative Data Summary
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₂₀ | [2] |
| Molecular Weight | 756.66 g/mol | [2][5] |
| Antioxidant Activity (IC₅₀) | 169.8 ± 5.2 µM | [2][3][5] |
| Ovine COX-1 Inhibition (IC₅₀) | 21.78 ± 0.2 µM | [4] |
| Ovine COX-2 Inhibition (IC₅₀) | 44.01 ± 0.42 µM | [4] |
Experimental Protocols
Protocol: Preparation of a this compound Nanosuspension for Oral Gavage
This protocol describes a method to increase the oral bioavailability of this compound by preparing a nanosuspension using a wet milling technique.
Materials:
-
This compound powder
-
Zirconium oxide beads (0.5 mm diameter)
-
2% (w/v) Poloxamer 188 solution in deionized water
-
High-speed homogenizer or bead mill
-
Particle size analyzer
Procedure:
-
Premixing: Disperse 10 mg of this compound powder in 10 mL of a 2% Poloxamer 188 solution.
-
Homogenization: Add the premix and an equal volume of zirconium oxide beads to the milling chamber of a high-speed homogenizer.
-
Milling: Homogenize at 15,000 rpm for 2 hours in a cold water bath to prevent overheating.
-
Separation: Separate the nanosuspension from the milling beads by centrifugation at a low speed (e.g., 500 x g for 1 minute) or by decanting.
-
Particle Size Analysis: Measure the particle size of the resulting nanosuspension using a dynamic light scattering particle size analyzer. The target particle size should be in the range of 100-300 nm for improved bioavailability.
-
Dosing: The nanosuspension can be administered directly to animals via oral gavage.
Visualizations
Signaling Pathway
Caption: Presumed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 55780-30-8|DC Chemicals [dcchemicals.com]
- 4. This compound | 55780-30-8 [chemicalbook.com]
- 5. This compound|55780-30-8|COA [dcchemicals.com]
- 6. Bioavailability issues in studying the health effects of plant polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. course.cutm.ac.in [course.cutm.ac.in]
Selecting the appropriate concentration range for Plantanone B dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in establishing effective dose-response curves for Plantanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a flavonoid compound.[1] Its primary mechanisms of action are anti-inflammatory and antioxidant. It has been shown to be a moderate antioxidant agent and an inhibitor of cyclooxygenase (COX) enzymes, with a significant inhibitory effect on COX-1 and a moderate effect on COX-2.[1] Like other flavonoids, it may also influence key inflammatory signaling pathways such as NF-κB, MAPKs, and Akt.[2][3][4][5]
Q2: Why is it critical to select an appropriate concentration range for a dose-response curve?
Selecting the correct concentration range is fundamental for accurately determining the potency and efficacy of this compound.[6]
-
Too high of a concentration range can cause cytotoxicity or non-specific effects, masking the true therapeutic window and resulting in a curve that plateaus at maximum inhibition or cell death across all tested doses.[6] An optimal range will produce a sigmoidal curve, which is essential for calculating key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[7]
Q3: What is a recommended starting concentration range for preliminary experiments with this compound?
Based on published in vitro data, a broad logarithmic range is recommended for initial experiments.[6] Given its known IC50 values for COX-1 (21.78 ± 0.20 μM) and COX-2 (44.01 ± 0.42 μM), a good starting point would be a range spanning from 0.1 µM to 200 µM .[1] This range covers concentrations well below and above the reported IC50 values, increasing the likelihood of capturing the full dose-response relationship. It is also noted that Plantanone C, a related compound, was not cytotoxic in RAW 264.7 macrophages at concentrations up to 40 μM.[2]
Q4: How does the choice of cell line or experimental model impact the effective concentration range?
The sensitivity of different cell types to a compound can vary significantly.[8] Factors such as metabolic rate, receptor expression levels, and membrane permeability can all influence how a cell responds to this compound. Therefore, the effective concentration range established in one cell line (e.g., RAW 264.7 macrophages) may not be directly transferable to another (e.g., a specific cancer cell line). It is always best practice to perform a preliminary cytotoxicity or "kill curve" assay on your specific cell model to identify the maximum tolerated concentration before proceeding with functional assays.[8]
Q5: What key parameters are determined from a dose-response curve?
A properly fitted dose-response curve allows for the determination of several critical parameters:[9]
-
IC50/EC50: The concentration of a drug that gives a half-maximal inhibitory (IC50) or effective (EC50) response. This is a primary measure of the compound's potency.
-
Emax: The maximum effect or response achievable by the drug. This indicates the drug's efficacy.
-
Hill Coefficient: Describes the steepness of the curve, which can provide insights into the cooperativity of the drug-receptor interaction.
Troubleshooting Guide
Problem: I am not observing any biological effect at my tested concentrations of this compound.
-
Possible Cause 1: Concentration Range is Too Low. The effective concentration for your specific assay and cell type may be higher than anticipated.
-
Solution: Test a higher range of concentrations. If your initial range was 0.1 µM to 10 µM, try extending it up to 100 µM or 200 µM, ensuring you do not exceed the cytotoxic limit.
-
-
Possible Cause 2: Compound Instability or Degradation. this compound, like many phytochemicals, may be sensitive to light, temperature, or pH.
-
Solution: Prepare fresh stock solutions for each experiment. Ensure proper storage of the compound at -80°C for long-term and -20°C for short-term use, protected from light and moisture.[1]
-
-
Possible Cause 3: Insufficient Incubation Time. The biological effect may take longer to manifest.
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your assay.
-
Problem: All of my tested concentrations show maximum effect or high levels of cell death.
-
Possible Cause: Concentration Range is Too High. You are likely operating at the plateau of the dose-response curve, or in the cytotoxic range.[6]
-
Solution: Shift your entire concentration range lower. Perform serial dilutions spanning several orders of magnitude below your current lowest concentration. For example, if you used 10 µM to 200 µM, try a new range from 0.01 µM to 50 µM. A preliminary cytotoxicity assay is highly recommended to establish a non-toxic working range.
-
Problem: My dose-response data does not fit a sigmoidal curve.
-
Possible Cause 1: Inappropriate Concentration Spacing. Using linearly spaced concentrations is a common error. A logarithmic or semi-log spacing is required to generate a sigmoidal curve.[6]
-
Solution: Use a log or half-log dilution series. For proper curve fitting, a minimum of 7-9 concentrations spanning at least three to four orders of magnitude is recommended.[9]
-
-
Possible Cause 2: Biphasic or Complex Response. this compound may have complex biological effects, leading to a non-standard dose-response relationship.
-
Solution: This is a valid result. Analyze the data using a non-linear regression model that can accommodate biphasic curves. This may indicate multiple mechanisms of action at different concentration ranges.
-
Problem: I am observing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Consider using a cell counter for accuracy.
-
-
Possible Cause 2: Pipetting Errors. Small volume errors during serial dilutions can be magnified across the concentration range.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare sufficient volumes of each drug concentration to minimize errors associated with pipetting very small volumes.
-
-
Possible Cause 3: Edge Effects on Multi-well Plates. Wells on the perimeter of a plate can be subject to evaporation, leading to altered media and drug concentrations.
-
Solution: Avoid using the outermost wells of the plate for data collection. Instead, fill them with sterile media or PBS to maintain humidity.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various in vitro assays. These values serve as a crucial reference for designing an initial concentration range.
| Assay Type | Target/System | Reported IC50 Value (µM) | Citation |
| Antioxidant Activity | DPPH method | 169.8 ± 5.2 | [1] |
| Enzyme Inhibition | Ovine COX-1 | 21.78 ± 0.20 | [1] |
| Enzyme Inhibition | Ovine COX-2 | 44.01 ± 0.42 | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound via MTT Assay
This protocol helps establish the maximum non-toxic concentration of this compound for a specific cell line, which is a critical first step before conducting functional assays.
-
Cell Plating: Seed your adherent cells of interest in a 96-well plate at a density that will ensure they are approximately 50-60% confluent after 24 hours of incubation.
-
Compound Preparation: Prepare a 2X concentrated serial dilution series of this compound in culture medium. A suggested starting range is 0.2 µM to 400 µM (this will result in a final concentration of 0.1 µM to 200 µM). Include a "no drug" vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Cell Treatment: After 24 hours, carefully remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions and vehicle controls to the appropriate wells. This will dilute the drug to its final 1X concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), which should match the intended duration of your functional assay.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot cell viability (%) against the log of this compound concentration to determine the cytotoxic concentration range.
Protocol 2: Generating a Dose-Response Curve for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This protocol uses LPS-stimulated RAW 264.7 macrophages as a model to determine the IC50 of this compound for inhibiting nitric oxide (NO) production.
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations. The range should be based on prior cytotoxicity data (e.g., a non-toxic range from 0.1 µM to 100 µM).
-
Cell Treatment: Pre-treat the cells by removing the old medium and adding 50 µL of the 2X this compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 50 µL of medium containing 2X lipopolysaccharide (LPS) to achieve a final concentration of 1 µg/mL. Also, include control wells with no LPS and no this compound, and wells with LPS but no this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Normalize the results to the "LPS only" control (representing 100% NO production). Plot the percentage inhibition of NO production against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for selecting an optimal concentration range.
Caption: Decision tree for troubleshooting common dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. Translating the dose response into risk and benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Plantanone B cell-based assay results
Welcome to the technical support center for Plantanone B. This resource is designed to help researchers, scientists, and drug development professionals minimize variability and achieve robust, reproducible results in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid compound under investigation for its potential therapeutic properties, particularly its anti-inflammatory effects. Like other members of the Plantanone family, its mechanism is believed to involve the modulation of key inflammatory signaling pathways.[1] It has been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), mitogen-activated protein kinases (MAPKs), and the Akt signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[2]
Q2: Which cell lines are suitable for this compound assays?
A2: The choice of cell line depends on the research question. For studying anti-inflammatory effects, macrophage-like cell lines such as murine RAW 264.7 or human THP-1 (differentiated into macrophages) are commonly used and have been validated for assays with related compounds like Plantanone C.[2]
Q3: What are the most critical factors for ensuring assay reproducibility?
A3: Consistency is key. The most critical factors include maintaining consistent cell culture conditions (passage number, confluency, media), precise and calibrated liquid handling, and standardized incubation times and temperatures.[3][4] Even minor variations in these parameters can lead to significant differences in results.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and vortex gently. Ensure the final DMSO concentration in your assay wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤0.5%).
Troubleshooting Guide: Minimizing Assay Variability
High variability is a common challenge in cell-based assays.[5] This guide addresses specific problems you might encounter.
Q1: Why am I observing high variability between replicate wells (high coefficient of variation, %CV)?
A1: High %CV within an assay plate is often traced back to several potential sources.
-
Possible Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the plate is a primary cause of variability.[6] When cells are dispensed, movement of the plate can cause them to collect at the edges of the well.[6]
-
Solution 1: After seeding, allow the plate to sit undisturbed in the biosafety cabinet for 15-20 minutes to allow cells to settle before carefully transferring it to the incubator. Always inspect plates microscopically for even cell distribution before adding any reagents.
-
Possible Cause 2: Pipetting Inaccuracy. Small volume errors during the addition of this compound, stimuli (e.g., LPS), or detection reagents can lead to large variations in the final readout.[5]
-
Solution 2: Ensure your pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to all wells simultaneously. For serial dilutions, change tips for each concentration step. Prepare a master mix of reagents when possible to minimize well-to-well differences.[5]
-
Possible Cause 3: Edge Effects. Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and response.[7]
-
Solution 3: To mitigate edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6]
Q2: My results are inconsistent from one experiment to the next (poor inter-assay reproducibility). What's wrong?
A2: Poor reproducibility across different days points to shifts in experimental conditions or reagents.
-
Possible Cause 1: Variable Cell Health and Passage Number. Cells at very high or low passage numbers can exhibit altered phenotypes and responses. Similarly, using cells that are over-confluent or have been in culture for too long can affect results.[8]
-
Solution 1: Use cells within a consistent and defined passage number range for all experiments. Seed cells from a culture that is in the logarithmic growth phase and ensure confluency is consistent at the start of each experiment.
-
Possible Cause 2: Reagent Degradation. Reagents, including cell culture media supplements (e.g., L-glutamine), growth factors, and even the this compound stock, can degrade over time.[6]
-
Solution 2: Use fresh media and supplements. Aliquot stock solutions of this compound and other critical reagents into single-use volumes to avoid degradation from multiple freeze-thaw cycles.[5]
-
Possible Cause 3: Inconsistent Incubation Times. Variations in the duration of cell treatment or reagent incubation can significantly impact the biological response and signal development.[9]
-
Solution 3: Use a precise timer for all incubation steps. When processing multiple plates, stagger the start times to ensure each plate is incubated for the exact same duration.
Data Presentation
Effective assay development requires quantifying performance. The table below presents example data from a TNF-α inhibition assay using this compound, illustrating the difference between a low-variability and a high-variability experiment.
Table 1: Example Data for this compound EC₅₀ Determination in a TNF-α Inhibition Assay
| Parameter | Experiment 1 (Low Variability) | Experiment 2 (High Variability) | Acceptance Criteria |
| EC₅₀ | 5.2 µM | 7.8 µM | - |
| Standard Deviation of Replicates (at EC₅₀) | 0.4 µM | 2.1 µM | - |
| Coefficient of Variation (%CV) of Replicates | 7.7% | 26.9% | ≤ 20%[10] |
| Signal-to-Background Ratio | 12 | 11 | ≥ 5 |
| Z'-factor | 0.75 | 0.31 | ≥ 0.5 |
Note: Data are for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for an anti-inflammatory cell-based assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting sources of assay variability.
Key Experimental Protocol
Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a detailed method for assessing the anti-inflammatory activity of this compound.
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM from a concentrated DMSO stock. Ensure the final DMSO concentration is constant for all wells (e.g., 0.1%).
-
Carefully remove the old media from the cells and add 100 µL of the this compound dilutions or vehicle control (DMEM + 0.1% DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of LPS in complete DMEM at a concentration of 200 ng/mL.
-
Add 10 µL of the LPS solution to each well (for a final concentration of ~18 ng/mL), except for the negative control wells (add 10 µL of media instead).
-
Incubate for 18-24 hours at 37°C.
-
-
Detection (ELISA):
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the % inhibition against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the EC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. goldbio.com [goldbio.com]
- 6. marinbio.com [marinbio.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. skandalifesciences.com [skandalifesciences.com]
- 10. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Flavonoid Autofluorescence in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the intrinsic fluorescence of flavonoids in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What causes the autofluorescence of flavonoids?
A1: The autofluorescence of flavonoids originates from their chemical structure, which includes multiple aromatic rings and hydroxyl groups.[1] This structure allows the molecule to absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. The degree of fluorescence can be influenced by factors such as the specific flavonoid, its concentration, the pH of the surrounding medium, and its interaction with cellular components.[2] For instance, flavonol aglycones like galangin, isorhamnetin, morin, and quercetin are known to exhibit green autofluorescence within cells.[3]
Q2: Which flavonoids are known to be autofluorescent?
A2: Autofluorescence is more commonly observed in certain classes of flavonoids, particularly flavonols. Some well-documented autofluorescent flavonoids include:
In contrast, flavonol glycosides such as kaempferol-3-glucoside and rutin often do not exhibit significant autofluorescence.[3]
Q3: How can flavonoid autofluorescence interfere with my cell-based assay?
A3: Flavonoid autofluorescence can significantly impact the accuracy and reliability of fluorescence-based cell assays in several ways:
-
High Background Signal: The intrinsic fluorescence of the flavonoid can elevate the background signal, making it difficult to distinguish the specific signal from your fluorescent probe.[7][8]
-
Signal Masking: In assays with low signal intensity, the flavonoid's autofluorescence can completely mask the true signal.[7]
-
Spectral Overlap: The emission spectrum of the flavonoid may overlap with that of your fluorescent dye, leading to signal bleed-through and inaccurate quantification.[9]
Troubleshooting Guides
Problem 1: High background fluorescence in my flavonoid-treated cells.
This guide will help you diagnose and mitigate high background fluorescence when using flavonoids in your experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Intrinsic Flavonoid Fluorescence | 1. Switch to a Red-Shifted Fluorophore: Cellular autofluorescence is often most prominent in the blue to green spectrum (350-550 nm).[10] Using dyes that emit in the red or far-red region (620-750 nm) can help separate the signal from the flavonoid's autofluorescence.[10][11] 2. Reduce Flavonoid Concentration: If biologically feasible, lower the concentration of the flavonoid to reduce its contribution to the overall fluorescence.[12] 3. Use Spectral Unmixing: If your imaging system has this capability, you can spectrally profile the flavonoid's emission and computationally subtract it from your images.[13] |
| Autofluorescence from Cell Culture Medium | 1. Use Phenol Red-Free Medium: Phenol red is a common source of background fluorescence.[11][14] 2. Reduce Serum Concentration: Fetal bovine serum (FBS) contains fluorescent components.[14] Use the lowest possible concentration of FBS that maintains cell health, or consider switching to a serum-free medium for the duration of the assay.[15] |
| Autofluorescence from Dead Cells | Dead cells are more autofluorescent than live cells.[10] Remove them by: 1. Using a Viability Dye: This allows you to gate out dead cells during analysis (e.g., in flow cytometry).[10] 2. Performing a Wash Step: Gently wash the cells before analysis to remove dead, floating cells. |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[7][9] 1. Use an Alternative Fixative: Consider using an organic solvent like ice-cold methanol or ethanol.[10][16] 2. Reduce Fixation Time: Use the shortest fixation time that preserves cell morphology.[7] 3. Use a Quenching Agent: Treat fixed cells with sodium borohydride to reduce aldehyde-induced autofluorescence.[7][17] |
Problem 2: My fluorescent signal is weak and difficult to distinguish from the background.
This guide focuses on improving the signal-to-noise ratio in the presence of flavonoid autofluorescence.
Experimental Optimization Workflow
Caption: Workflow for improving signal-to-noise ratio.
Strategies for Signal Enhancement:
| Strategy | Details |
| Fluorophore Selection | 1. Choose Brighter Dyes: Select fluorophores with high quantum yields and extinction coefficients, such as phycoerythrin (PE) and allophycocyanin (APC), to maximize your signal.[10] 2. Select Red-Shifted Dyes: As mentioned previously, moving to the red or far-red spectrum is a highly effective strategy to avoid interference from both flavonoid and cellular autofluorescence.[9][10][11] |
| Assay Optimization | 1. Titrate Reagents: Determine the optimal concentration of your fluorescent antibody or probe to maximize the signal-to-background ratio.[10] 2. Optimize Cell Seeding Density: Ensure you have enough cells to generate a detectable signal, but avoid over-confluency, which can negatively impact cell health and increase background.[18][19] |
| Instrumentation and Data Acquisition | 1. Adjust Instrument Settings: Optimize the gain or exposure time on your microscope or plate reader to enhance the signal without saturating the detector.[16] 2. Use Appropriate Optical Filters: Employ band-pass filters that specifically capture the emission peak of your fluorophore while excluding as much of the background as possible.[9] 3. Use Bottom-Reading Mode for Adherent Cells: If using a plate reader for adherent cells, reading from the bottom can reduce background from the cell culture medium.[11][14] |
Quantitative Data Summary
Table 1: Excitation and Emission Maxima of Selected Autofluorescent Flavonoids
| Flavonoid | Excitation Max (nm) | Emission Max (nm) | Notes |
| Quercetin | ~370-390, ~470-480[4][5] | ~520-540[4] | Fluorescence is pH-dependent and enhanced in basic conditions.[2] |
| Kaempferol | ~365-390, ~470-480[4][5] | ~450-470, ~520[4][5] | |
| Myricetin | ~375 | ~460 | Can form fluorescent complexes with aluminum.[20] |
| Fisetin | ~360 | ~530 | |
| Morin | ~360 | ~490 |
Note: These values can vary depending on the solvent, pH, and cellular environment.
Key Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Fixation-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by aldehyde fixatives.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed cells on coverslips or in a microplate
Procedure:
-
Prepare Fresh Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[17]
-
Incubation: Apply the fresh sodium borohydride solution to your fixed cells.
-
Incubation Time:
-
Washing: Rinse the cells thoroughly with PBS (3-5 times) to remove all traces of sodium borohydride.[17]
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Protocol 2: Preparing an Unlabeled Control to Assess Flavonoid Autofluorescence
This is a critical control to determine if the flavonoid itself is contributing to the observed fluorescence.
Procedure:
-
Plate and Culture Cells: Seed your cells under the same conditions as your experimental samples.
-
Treat with Flavonoid: Add the flavonoid at the same concentration and for the same duration as in your main experiment. Include a vehicle-only control (e.g., cells treated with DMSO if the flavonoid is dissolved in DMSO).
-
Omit Fluorescent Probe: Do not add your fluorescent antibody or dye to these control wells.
-
Process as Usual: Perform all other steps of your protocol (e.g., fixation, washing) identically to the experimental samples.
-
Image and Analyze: Acquire images or readings using the same instrument settings as your experimental samples. A high signal in the flavonoid-treated, unlabeled wells compared to the vehicle-only wells indicates that the flavonoid is autofluorescent under your experimental conditions.[10]
Signaling Pathway Considerations
Flavonoids are biologically active molecules and can modulate various cellular signaling pathways.[21][22] It is crucial to consider that the observed effects in your assay may be due to these signaling interactions and not just an artifact of autofluorescence.
Commonly Modulated Pathways:
-
PI3K/Akt Pathway: Involved in cell survival and proliferation.[23][24]
-
MAPK Pathways (ERK, JNK, p38): Regulate stress responses, apoptosis, and cell differentiation.[23]
-
NF-κB Pathway: A key regulator of inflammation and immune responses.[21]
Signaling Pathway Diagram: Potential Flavonoid Interactions
Caption: Flavonoids can modulate multiple key signaling pathways.
When interpreting your data, be aware that the flavonoid could be genuinely altering the biological readout of your assay through these pathways, in addition to potentially causing fluorescence artifacts.
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. selectscience.net [selectscience.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. hwpi.harvard.edu [hwpi.harvard.edu]
- 18. biocompare.com [biocompare.com]
- 19. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Plantanone B
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Plantanone B, alongside troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[3] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q4: Can I store this compound solutions at 4°C?
Short-term storage of this compound solutions at 4°C is generally not recommended for periods longer than a few days, as this can lead to degradation. For optimal stability, frozen storage at -20°C or -80°C is advised.[3]
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A detailed protocol is provided in the Experimental Protocols section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced biological activity of this compound in experiments. | 1. Degradation due to improper storage: Exposure to light, elevated temperatures, or moisture can cause hydrolysis or oxidation of the flavonoid structure. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to degradation of the compound in solution. 3. Contamination of stock solution: Introduction of water or other reactive substances. | 1. Verify storage conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Use fresh aliquots: Prepare new dilutions from a stock solution that has undergone minimal freeze-thaw cycles. 3. Assess purity: Analyze the sample using the provided HPLC protocol to check for degradation products. 4. Use anhydrous solvents: When preparing solutions, use high-purity, anhydrous solvents. |
| Unexpected peaks in HPLC chromatogram. | 1. Presence of degradation products: this compound may have degraded into smaller phenolic compounds or aglycones due to hydrolysis or oxidation.[3][4] 2. Solvent contamination: The solvent used for dilution or the mobile phase may be contaminated. 3. Sample contamination: The this compound sample itself may have been contaminated. | 1. Analyze degradation: Compare the chromatogram to a fresh, high-purity standard of this compound. 2. Prepare fresh solutions: Use fresh, high-purity solvents to prepare new samples and mobile phases. 3. Source a new sample: If contamination is suspected, obtain a new vial of this compound. |
| Poor solubility of this compound. | 1. Use of improper solvent: this compound has limited solubility in aqueous solutions. 2. Low-quality solvent: Presence of water in an organic solvent like DMSO can reduce solubility. 3. Compound has precipitated out of solution: This can occur at lower temperatures if the concentration is high. | 1. Use recommended solvents: Dissolve this compound in DMSO for stock solutions.[3] 2. Use anhydrous solvent: Ensure the DMSO is of high purity and anhydrous. 3. Warm the solution: Gently warm the solution and vortex to redissolve the compound. Consider preparing a more dilute stock solution if precipitation persists. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed, light-resistant container in a dry environment.[1][2] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[3] |
| In DMSO | -20°C | Up to 1 month | Suitable for shorter-term storage of working solutions.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol is adapted from methods used for the analysis of kaempferol glycosides, as this compound is a kaempferol derivative.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or acetic acid (analytical grade).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard in DMSO at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the this compound sample to be tested in DMSO to a known concentration (e.g., 1 mg/mL).
-
Dilute the sample with the mobile phase to fall within the concentration range of the standard curve.
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm or 350 nm (characteristic for flavonoids).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (equilibration)
-
6. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Quantify the concentration of this compound in the sample using the calibration curve generated from the working standards.
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Interpreting complex fragmentation patterns of Plantanone B in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plantanone B and interpreting its fragmentation patterns in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, has a molecular formula of C₃₃H₄₀O₂₀ and a monoisotopic mass of approximately 756.20 g/mol .[1][2]
Q2: What are the primary fragmentation patterns observed for this compound in LC-MS/MS?
As a flavonoid glycoside, the fragmentation of this compound typically proceeds in a stepwise manner, starting with the cleavage of the glycosidic bonds, followed by the fragmentation of the aglycone, Kaempferol. The initial fragmentation involves the neutral loss of the sugar moieties. The subsequent fragmentation of the Kaempferol aglycone involves characteristic losses of small molecules and retro-Diels-Alder (RDA) reactions.[3][4][5]
Q3: How can I differentiate this compound from its isomers using LC-MS/MS?
Differentiating isomers is a common challenge in flavonoid analysis.[6][7][8] While isomers will have the same molecular weight, their fragmentation patterns and/or chromatographic retention times will differ. Key strategies include:
-
Chromatographic Separation: Utilize a high-resolution HPLC or UHPLC column and optimize the gradient elution to achieve baseline separation of isomers.
-
MS/MS Fragmentation: Subtle differences in the relative abundances of fragment ions can be diagnostic for specific isomers. For example, the position of glycosylation or the type of sugar linkage can influence the fragmentation cascade.
-
Reference Standards: The most reliable method for isomer identification is to compare the retention time and MS/MS spectrum of the unknown peak with that of a certified reference standard of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or low abundance of the precursor ion ([M+H]⁺ or [M-H]⁻) | In-source fragmentation of the labile glycosidic bonds. | 1. Lower the source temperature and cone voltage (or equivalent parameter). This will reduce the energy in the ion source and minimize premature fragmentation.[4] 2. Optimize the mobile phase. Ensure the pH and solvent composition are suitable for maintaining the integrity of the molecule during ionization. |
| Only the aglycone (Kaempferol) is observed. | High collision energy in the MS/MS experiment. | 1. Perform a collision energy ramp or optimization experiment. Start with a low collision energy to observe the primary fragmentation (loss of sugars) and gradually increase it to induce fragmentation of the aglycone. 2. Acquire data in MS1 (full scan) mode first to confirm the presence of the intact glycoside before proceeding to MS/MS. |
| Complex and uninterpretable MS/MS spectrum. | Co-elution of multiple compounds or background noise. | 1. Improve chromatographic separation. A longer gradient, a different column chemistry, or a slower flow rate can improve peak purity. 2. Perform background subtraction. Utilize the software features of your mass spectrometer to subtract the background noise from your spectrum. 3. Use a higher resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to improve mass accuracy and resolve isobaric interferences. |
| Inconsistent fragmentation pattern between runs. | Fluctuations in instrument parameters. | 1. Calibrate the mass spectrometer regularly. 2. Ensure stable mobile phase composition and flow rate. 3. Check for any leaks in the LC system. |
Experimental Protocols
A detailed methodology for the LC-MS/MS analysis of this compound is provided below.
Sample Preparation:
-
Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as methanol or ethanol.
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or optimized for the specific instrument and compound (e.g., 10-40 eV).
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Acquisition Mode: Full scan (MS1) and product ion scan (MS/MS).
Data Presentation
Table 1: Predicted m/z Values for this compound and its Major Fragments in Positive Ion Mode.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₃₃H₄₁O₂₀⁺ | 757.21 | Protonated this compound |
| [M+H - Rhamnose]⁺ | C₂₇H₃₁O₁₆⁺ | 611.16 | Loss of the terminal rhamnose unit |
| [M+H - Rhamnose - Glucose]⁺ | C₂₁H₂₁O₁₁⁺ | 449.11 | Loss of rhamnose and one glucose unit |
| [Kaempferol+H]⁺ | C₁₅H₁₁O₆⁺ | 287.06 | Kaempferol aglycone |
Table 2: Characteristic Fragment Ions of Kaempferol Aglycone in Positive Ion Mode.
| Fragment Ion (m/z) | Proposed Formula | Description |
| 259.05 | C₁₄H₇O₅⁺ | [Kaempferol+H - CO]⁺ |
| 241.04 | C₁₄H₉O₄⁺ | [Kaempferol+H - H₂O - CO]⁺ |
| 229.04 | C₁₃H₅O₄⁺ | [Kaempferol+H - 2CO]⁺ |
| 153.02 | C₇H₅O₄⁺ | ¹,³A⁺ fragment from RDA reaction |
| 121.03 | C₈H₉O⁺ | ¹,³B⁺ fragment from RDA reaction |
Visualizations
Caption: Proposed fragmentation pathway of this compound in positive ion mode.
Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.
References
- 1. This compound|55780-30-8|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 5. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
Validation & Comparative
A Comparative Analysis of COX-2 Inhibitory aAtivity: Plantanone B vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory activity of the natural flavonoid Plantanone B and the well-established synthetic selective inhibitor, celecoxib. The following sections present quantitative data, comprehensive experimental protocols, and a visual representation of the relevant signaling pathway to offer a thorough understanding for research and drug development purposes.
Quantitative Comparison of COX-2 Inhibition
The inhibitory potency of this compound and celecoxib against the COX-2 enzyme is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | IC50 for COX-2 Inhibition | IC50 for COX-1 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 44.01 ± 0.42 µM (ovine)[1][2] | 21.78 ± 0.20 µM (ovine)[1][2] | 0.49[1] |
| Celecoxib | 40 nM (human)[3] | >15 µM (human) | >375 |
| 0.06 µM (human) | 24.3 µM (human) | 405 | |
| 18 ± 4 nmol/L (human) | 115 ± 28 nmol/L (human) | 6.39[4] | |
| 91 nmol/l (human)[5] | 2800 nmol/l (human)[5] | 30.77 |
Note: The IC50 values for celecoxib can vary depending on the specific assay conditions and the source of the enzyme. It is important to consider these factors when comparing data from different studies.
Experimental Protocols for COX-2 Inhibition Assays
The determination of COX-2 inhibitory activity is crucial for the evaluation of potential anti-inflammatory agents. Below are detailed methodologies for common in vitro assays used to measure the efficacy of inhibitors like this compound and celecoxib.
Recombinant Human COX-2 Inhibition Assay (PGE2 Measurement by UPLC-MS/MS)
This method quantifies the production of prostaglandin E2 (PGE2), a primary product of the COX-2 enzyme, to determine the inhibitory activity of a test compound.
-
Enzyme and Reagents: Recombinant human COX-2, hematin, L-glutathione, dopamine hydrochloride, EDTA, arachidonic acid (AA), and a stop solution containing formic acid and an internal standard (PGE2-d4).
-
Procedure:
-
Recombinant human COX-2 (1.25 units) is pre-incubated with 1 µM hematin, 5 mM L-glutathione, 5 mM dopamine hydrochloride, 5 mM EDTA, and various concentrations of the inhibitor (or DMSO as a vehicle control) in a potassium phosphate buffer (pH 8.0) at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by adding arachidonic acid to a final concentration of 10 µM.
-
After a 10-minute incubation period, the reaction is terminated by adding a stop solution.
-
The pH of the samples is adjusted to approximately 8.0 with 0.5 M NaOH solution.
-
The amount of PGE2 produced is then measured using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[6].
-
Fluorometric COX-2 Inhibitor Screening Assay
This high-throughput screening assay is based on the fluorometric detection of Prostaglandin G2 (PG2), an intermediate product generated by the COX enzyme.
-
Kit Components: COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, human recombinant COX-2, and an inhibitor control (e.g., celecoxib).
-
Procedure:
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired test concentration with COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, the test inhibitor, enzyme control (no inhibitor), and inhibitor control are added to their respective wells.
-
Reaction Mix: A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared and added to each well.
-
Initiation and Measurement: The reaction is initiated by adding a diluted solution of arachidonic acid and NaOH to all wells simultaneously.
-
The fluorescence (Ex/Em = 535/587 nm) is measured kinetically at 25°C for 5-10 minutes. The rate of increase in fluorescence corresponds to the COX-2 activity[7][8].
-
Signaling Pathway of COX-2 Inhibition
The cyclooxygenase-2 (COX-2) pathway plays a critical role in inflammation and pain. Understanding this pathway is essential for developing targeted therapies. The diagram below illustrates the key steps in the COX-2 signaling cascade and the point of intervention for inhibitors like this compound and celecoxib.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound and celecoxib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55780-30-8 [chemicalbook.com]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. brieflands.com [brieflands.com]
- 7. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of the Antioxidant Activities of Plantanone B and Kaempferol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, flavonoids stand out for their diverse biological activities. Among these, the antioxidant properties of various flavonoids are of significant interest for their potential to combat oxidative stress-related diseases. This guide provides a detailed head-to-head comparison of the antioxidant activities of two such flavonoids: Plantanone B and kaempferol. This objective analysis is supported by available experimental data to aid researchers in their ongoing discovery and development efforts.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacities of this compound and kaempferol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher antioxidant potency. The following table summarizes the available IC50 values for these compounds from widely recognized antioxidant assays.
| Compound | Antioxidant Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | 169.8 ± 5.2 | [1][2][3][4] |
| Kaempferol | DPPH | 0.004349 mg/mL (~15.2 µM) | [3] |
| ABTS | 3.70 ± 0.15 µg/mL (~12.9 µM) | [5] |
Note: The IC50 value for kaempferol in the DPPH assay was converted from mg/mL to µM for a more direct comparison, using its molecular weight of 286.24 g/mol .
Experimental Protocols
To ensure a clear understanding of the presented data, detailed methodologies for the key cited experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[1][6][7][8] The procedure generally involves the following steps:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.[1]
-
Sample Preparation: The test compounds (this compound, kaempferol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the test compound at different concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to assess the total antioxidant capacity of a compound.[9][10][11][12][13] The general protocol is as follows:
-
Generation of ABTS Radical Cation (ABTS•+): An ABTS stock solution (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.[4]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test compound is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids are often mediated through their interaction with various cellular signaling pathways.
This compound
While direct evidence for the antioxidant signaling pathways of this compound is limited, studies on the closely related Plantanone C suggest a mechanism of action primarily through the modulation of inflammatory pathways, which are intrinsically linked to oxidative stress. Plantanone C has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, which are also sources of reactive oxygen species.
Caption: Putative signaling pathway for this compound/C's anti-inflammatory and antioxidant effects.
Kaempferol
Kaempferol exhibits its antioxidant effects through multiple, well-documented signaling pathways.
1. Nrf2/HO-1 Signaling Pathway: Kaempferol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like kaempferol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of several antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) .
Caption: Kaempferol activates the Nrf2/HO-1 antioxidant response pathway.
2. MAPK/NF-κB Signaling Pathway: Similar to Plantanone C, kaempferol can also modulate the MAPK and NF-κB signaling pathways . By inhibiting these pathways, kaempferol reduces the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.[15]
Caption: Kaempferol inhibits the MAPK and NF-κB signaling pathways.
Conclusion
Based on the available data, kaempferol demonstrates significantly higher antioxidant activity in vitro compared to this compound, as evidenced by its considerably lower IC50 value in the DPPH assay. Furthermore, the antioxidant mechanisms of kaempferol are more extensively characterized, involving the direct activation of the Nrf2 antioxidant response pathway in addition to the modulation of inflammatory pathways.
While this compound shows moderate antioxidant activity, its primary characterized role appears to be in the modulation of inflammatory responses through the NF-κB and MAPK pathways. It is important to note that the data for this compound's antioxidant activity is currently more limited than that for kaempferol.
For researchers in drug development, kaempferol presents a more potent and well-defined candidate for applications targeting oxidative stress. However, the anti-inflammatory properties of this compound warrant further investigation, particularly in disease models where both inflammation and oxidative stress are key pathological features. Further direct comparative studies employing a wider range of antioxidant assays are necessary to provide a more complete picture of the relative potencies and mechanisms of these two flavonoids.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenskybio.com [greenskybio.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Plantanone B and Indomethacin in a Carrageenan-Induced Paw Edema Model: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Plantanone B, a flavonoid compound, and indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID). The comparison is centered around their efficacy in the widely utilized carrageenan-induced paw edema model of acute inflammation. While direct comparative studies of this compound and indomethacin in this specific model are not currently available in the public domain, this guide synthesizes existing data on indomethacin's performance and extrapolates the potential efficacy of this compound based on in vitro studies of its analogs and related flavonoids.
**Executive Summary
Indomethacin is a well-established anti-inflammatory agent that demonstrates significant inhibition of paw edema in the carrageenan-induced model, primarily through the inhibition of cyclooxygenase (COX) enzymes. This compound, a flavonoid isolated from Hosta plantaginea, is structurally related to other plantanones and flavonoids that have shown potent anti-inflammatory activity in vitro. These related compounds have been observed to inhibit key inflammatory mediators and signaling pathways, including nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and COX-2. This suggests that this compound may also possess anti-inflammatory effects, potentially acting through a multi-target mechanism that differs from the primary COX-inhibitory action of indomethacin.
Quantitative Data Comparison
The following tables summarize the known quantitative effects of indomethacin in the carrageenan-induced paw edema model and the reported in vitro anti-inflammatory activities of compounds structurally related to this compound.
Table 1: Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference |
| 10 | 2 | 54 | [1] |
| 10 | 3 | 54 | [1] |
| 10 | 4 | 54 | [1] |
| 10 | 5 | 33 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Plantanone Analogs and Related Flavonoids
| Compound | Assay | Key Findings | Reference |
| Plantanone C | LPS-stimulated RAW 264.7 macrophages | Suppressed NO, PGE2, TNF-α, IL-1β, and IL-6 production. Inhibited phosphorylation of NF-κB p65, IκB, JNK, Erk, p38, and Akt. Down-regulated iNOS and COX-2 expression. | [2] |
| Plantanone D | In vitro enzyme assay | Exhibited significant COX-1 inhibition and moderate COX-2 inhibition. | [3] |
| Related Flavonoids from Hosta plantaginea | LPS-stimulated RAW 264.7 macrophages | Significantly suppressed the overproduction of NO, TNF-α, PGE2, IL-1β, and IL-6 by blocking the NF-κB signaling pathway. | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of pharmacological agents.[5]
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.[1][6] Animals are housed under standard laboratory conditions and acclimatized before the experiment.
-
Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more test groups (e.g., this compound at various doses).
-
Drug Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.[5]
-
Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Signaling Pathways and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory actions of indomethacin and the putative pathways for this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Anti-inflammatory signaling pathways of indomethacin and putative pathways for this compound.
Discussion
Indomethacin's anti-inflammatory effect in the carrageenan-induced paw edema model is well-documented and primarily attributed to its potent inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[7] The data consistently show a significant reduction in paw edema following indomethacin administration.
While in vivo data for this compound in this model is lacking, the in vitro evidence from structurally similar compounds provides a strong rationale for its potential anti-inflammatory activity. The inhibition of the NF-κB signaling pathway is a crucial mechanism, as NF-κB is a master regulator of the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines like TNF-α, IL-1β, and IL-6.[2][4] Furthermore, the observed inhibition of MAPK and Akt pathways by Plantanone C suggests that this compound might also modulate these upstream signaling cascades that are involved in the inflammatory response.[2] The finding that Plantanone D inhibits both COX-1 and COX-2 indicates a potential overlap in mechanism with indomethacin, although the broader pathway inhibition suggests a more multifaceted mode of action for the plantanone class of compounds.
Conclusion
Indomethacin remains a benchmark for anti-inflammatory efficacy in the carrageenan-induced paw edema model, with a well-defined mechanism of action. This compound emerges as a promising candidate for further investigation as an anti-inflammatory agent. Based on the activity of its analogs, this compound is hypothesized to exert its effects through the modulation of multiple signaling pathways, including NF-κB, MAPKs, and Akt, in addition to potential direct inhibition of COX enzymes. Future in vivo studies directly comparing the efficacy and elucidating the precise mechanisms of this compound against indomethacin in the carrageenan-induced paw edema model are warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory plant flavonoids and cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plantanone B and Other Flavonoids on NF-κB Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the inhibitory effects of Plantanone B and other selected flavonoids on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate objective comparison and inform future research.
While direct quantitative data on the NF-κB inhibitory activity of this compound is not extensively available in the current literature, this guide leverages data from the closely related compound Plantanone C, also isolated from Hosta plantaginea, to provide a valuable point of reference. Qualitative evidence suggests that this compound possesses anti-inflammatory properties likely mediated through the NF-κB pathway. Further quantitative analysis is warranted to fully elucidate its potency and mechanism of action.
Data Presentation: Quantitative Comparison of Flavonoid Activity
The following table summarizes the inhibitory concentrations (IC50) of various flavonoids on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of NO production is a key indicator of the suppression of the NF-κB pathway, as the inducible nitric oxide synthase (iNOS) enzyme is a direct transcriptional target of NF-κB.
| Compound | Flavonoid Class | IC50 for NO Production Inhibition (µM) | Cell Line | Stimulant |
| Plantanone C | Flavonone | Not explicitly defined, but significant inhibition at 20µM | RAW 264.7 | LPS |
| Luteolin | Flavone | 13.9[1] | RAW 264.7 | LPS |
| Genistein | Isoflavone | 69.4[2] | RAW 264.7 | LPS |
| Kaempferol-3-O-β-rutinoside | Flavonol Glycoside | Significant inhibition at concentrations >50µM | RAW 264.7 | LPS |
| Apigenin | Flavone | Concentration-dependent inhibition | THP-1 / J774A.1 | LPS |
Note: The data for Plantanone C indicates significant inhibition of p65 and IκB phosphorylation at a concentration of 20µM, though a specific IC50 for NO production was not provided in the referenced study.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test flavonoids for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response and activate the NF-κB pathway.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite standard solution.
-
Procedure:
-
After the designated treatment period, collect 100 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis for p-p65 and IκBα
This technique is used to determine the protein levels of phosphorylated p65 (the activated form) and total IκBα (the inhibitor of NF-κB).
-
Procedure:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Procedure:
-
Transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the transfected cells with the test flavonoids for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
After the desired incubation time (typically 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody, followed by incubation for 1 hour.
-
Wash the plate and add streptavidin-HRP, followed by incubation for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Mandatory Visualizations
Caption: NF-κB Signaling Pathway and Points of Inhibition by Flavonoids.
Caption: Experimental Workflow for Screening Flavonoid Inhibitors of NF-κB.
References
A Comparative Analysis of the Bioavailability of Plantanone B and its Aglycone, Kaempferol
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioavailability of the flavonoid glycoside Plantanone B and its aglycone kaempferol. This guide synthesizes available pharmacokinetic data, outlines common experimental methodologies, and provides insights into the underlying absorption and metabolic pathways.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their various health benefits, including antioxidant and anti-inflammatory properties. Kaempferol, a prominent flavonol, has been the subject of extensive research. However, in nature, kaempferol often exists as glycosides, where it is bound to one or more sugar molecules. This compound, identified as kaempferol 3-O-rhamnosylgentiobioside, is one such glycoside. The sugar moieties significantly influence the physicochemical properties of the flavonoid, which in turn can dramatically alter its bioavailability. Understanding the differences in bioavailability between a flavonoid glycoside and its aglycone is crucial for the development of effective therapeutic agents. This guide provides a detailed comparison of the bioavailability of this compound and kaempferol, drawing upon available scientific literature.
Quantitative Bioavailability Data
Table 1: Pharmacokinetic Parameters of Kaempferol (Aglycone) in Animal Models
| Parameter | Species | Dose | Route | Cmax | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Kaempferol | Rat (Sprague-Dawley) | 100 mg/kg | Oral | - | ~1-2 | - | ~2 | [1] |
| Kaempferol | Rat (Sprague-Dawley) | 250 mg/kg | Oral | - | ~1-2 | - | ~2 | [1] |
| Kaempferol | Rat (Sprague-Dawley) | 100 mg/kg | Oral | - | - | - | 2.7 - 3.07 | [2] |
| Kaempferol | Dog (Beagle) | 100 mg/kg (as tartary buckwheat extract) | Oral | - | - | - | 1.6 | [3] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), AUC (Area under the plasma concentration-time curve). Dashes indicate data not specified in the cited source.
The data clearly indicates that kaempferol as an aglycone exhibits poor oral bioavailability, generally in the range of 1.6-3.07% in animal models.[1][2][3] This low bioavailability is primarily attributed to extensive first-pass metabolism in the gut and liver.[1]
For this compound, specific pharmacokinetic data is not available. However, the bioavailability of flavonoid glycosides is highly dependent on the nature of the attached sugar. Some glycosides may be absorbed intact, to a limited extent, via specific transporters, while others require hydrolysis by intestinal enzymes or gut microbiota to release the aglycone for absorption. The complex trisaccharide moiety (rhamnosylgentiobioside) of this compound suggests that its absorption pathway is likely complex and may differ significantly from that of simple kaempferol glycosides.
Experimental Protocols
The determination of flavonoid bioavailability involves a series of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Pharmacokinetic Studies
This protocol is fundamental for determining the bioavailability of a compound.
-
Animal Model: Typically, rats (e.g., Sprague-Dawley) or dogs (e.g., Beagle) are used. Animals are fasted overnight before the experiment.
-
Drug Administration:
-
Intravenous (IV) Group: A known dose of the compound (e.g., kaempferol) is administered intravenously to serve as a reference for 100% bioavailability.
-
Oral (PO) Group: A known dose of the compound (e.g., kaempferol or this compound) is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the compound and its metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2). Absolute bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[1]
In Vitro Metabolism Studies
These studies help to understand the metabolic stability of a compound.
-
Microsome Preparation: Liver and small intestinal microsomes are prepared from the animal model. These contain the primary enzymes responsible for drug metabolism (e.g., cytochrome P450s and UDP-glucuronosyltransferases).
-
Incubation: The compound of interest is incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH for oxidation, UDPGA for glucuronidation).
-
Sample Analysis: At different time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by HPLC-MS.
-
Kinetic Analysis: The rate of metabolism and the formation of metabolites are determined to assess the metabolic stability of the compound.[1]
Signaling Pathways and Absorption Mechanisms
The absorption and metabolism of flavonoids are complex processes involving several key steps and signaling pathways.
General Flavonoid Absorption and Metabolism
The journey of a flavonoid from ingestion to systemic circulation is a multi-step process.
Caption: Generalized absorption and metabolism pathway for flavonoids.
Kaempferol, as an aglycone, can be absorbed by passive diffusion across the intestinal epithelium.[4] However, it is then subject to extensive Phase II metabolism within the enterocytes, where it is conjugated with glucuronic acid and sulfate.[5] These conjugated metabolites are then effluxed into the portal circulation and undergo further metabolism in the liver.
For this compound, the large trisaccharide moiety likely prevents its direct absorption. It would first need to be hydrolyzed by intestinal enzymes or, more likely, by the gut microbiota in the colon to release the aglycone kaempferol, which can then be absorbed. This delayed absorption in the colon generally leads to lower peak plasma concentrations and a longer time to reach Cmax compared to compounds absorbed in the small intestine.
Experimental Workflow for Bioavailability Assessment
The overall workflow for comparing the bioavailability of a flavonoid glycoside and its aglycone is a systematic process.
Caption: Experimental workflow for bioavailability assessment.
Conclusion
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Plantanone B and Plantanone C
A detailed examination of the cytotoxic profiles and associated signaling pathways of two closely related homoisoflavonoids, Plantanone B and Plantanone C, reveals distinct biological activities. While research has elucidated the specific cytotoxic effects and molecular mechanisms of Plantanone C, data regarding the cytotoxicity of this compound remains limited in publicly available scientific literature. This guide provides a comprehensive summary of the current understanding of Plantanone C's cytotoxicity and discusses the general cytotoxic potential of the broader class of homoisoflavonoids to which this compound belongs.
Executive Summary
This guide presents a comparative study of the cytotoxicity of this compound and Plantanone C for researchers, scientists, and professionals in drug development. While direct comparative studies are not currently available, this document synthesizes existing data for Plantanone C and provides context for the potential activity of this compound based on the bioactivity of related compounds.
For Plantanone C, studies have shown a lack of significant cytotoxicity in macrophage cell lines at concentrations up to 40 μM. Its primary described role is in the modulation of inflammatory signaling pathways, specifically the NF-κB, MAPKs, and Akt pathways.
Data Presentation: Cytotoxicity Profile
The following table summarizes the available quantitative data on the cytotoxicity of Plantanone C. No specific data for this compound was identified in the searched scientific literature.
| Compound | Cell Line | Assay | Result | Citation |
| Plantanone C | RAW 264.7 (Murine Macrophage) | CCK-8 | Not cytotoxic at concentrations as high as 40 μM | [1] |
Signaling Pathways
Plantanone C
Research indicates that Plantanone C exerts its biological effects by modulating key inflammatory and cell survival signaling pathways. Western blot analysis has demonstrated that Plantanone C can significantly suppress the phosphorylation of several key proteins in the NF-κB, MAPK, and Akt signaling cascades in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Figure 1. Signaling pathways modulated by Plantanone C.
This compound
Specific signaling pathways modulated by this compound in the context of cytotoxicity have not been detailed in the available literature. However, flavonoids, the broader class of compounds to which this compound belongs, are known to influence a variety of signaling cascades involved in cell proliferation, apoptosis, and inflammation. These commonly include the MAPK and PI3K-Akt pathways.[2][3]
Experimental Protocols
Cell Viability Assay (CCK-8) for Plantanone C
The cytotoxicity of Plantanone C was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1] This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Workflow:
Figure 2. Experimental workflow for the CCK-8 cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: RAW 264.7 murine macrophage cells were seeded into 96-well plates at a specified density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of Plantanone C. Control wells received medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The plates were incubated for a predetermined duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution was added to each well.
-
Final Incubation: The plates were returned to the incubator for 1-4 hours to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the absorbance of the treated cells relative to the vehicle-treated control cells.
Conclusion
The available scientific evidence indicates that Plantanone C does not exhibit significant cytotoxicity towards RAW 264.7 macrophages at concentrations up to 40 μM. Its primary characterized activity is the modulation of key inflammatory signaling pathways, including NF-κB, MAPKs, and Akt.
Conversely, there is a notable absence of specific data on the cytotoxicity and molecular mechanisms of this compound in the current scientific literature. While the broader class of homoisoflavonoids has demonstrated cytotoxic potential against various cancer cell lines, further research is imperative to elucidate the specific cytotoxic profile and the underlying signaling pathways of this compound. Direct comparative studies between this compound and Plantanone C are warranted to fully understand their differential biological activities and to explore their potential as therapeutic agents.
References
- 1. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclooxygenase Inhibition: A Focus on Plant-Derived Compounds and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potency of various compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific data for Plantanone B, this report broadens its scope to include related plant-derived compounds, specifically flavonoids and extracts from Platanus orientalis, and contrasts their activity with established NSAIDs.
Introduction to COX-1 and COX-2 Inhibition
Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. Therefore, the relative potency and selectivity of a compound for COX-2 over COX-1 is a critical factor in the development of safer anti-inflammatory agents.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected plant-derived compounds and standard NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound from Platanus orientalis | Plant-derived | 63.23 | 1.80 | 35.1 |
| (-)-Catechin | Flavonoid | 1.4 | - | - |
| Quercetin | Flavonoid | ~90 (approx. 90% inhibition at 1.5 mM) | - | - |
| Diosmetin | Flavonoid | >50% inhibition at 1.5 mM | - | - |
| Aspirin | NSAID | 3.5 - 4.7 | 29.3 - 30 | ~0.12 - 0.16 |
| Ibuprofen | NSAID | 2.1 - 13 | 1.1 - 370 | ~0.04 - 1.9 |
| Celecoxib | NSAID | 15 - 82 | 0.04 - 6.8 | >2.2 - 2050 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is typically performed using in vitro enzyme assays. Below is a generalized protocol representative of those used in the cited literature.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (e.g., plant extracts, flavonoids, NSAIDs) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Detection system to measure prostaglandin production (e.g., ELISA for PGE2, or measurement of oxygen consumption).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or standard laboratory protocols. Test compounds are prepared in a dilution series.
-
Enzyme Reaction Setup:
-
In a 96-well plate, the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2) are added to each well.
-
The test compound at various concentrations is then added to the wells. A control group with no inhibitor is included.
-
-
Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
Incubation: The plate is incubated for a further period (e.g., 10-20 minutes) at the same temperature to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination of Reaction: The reaction is stopped, typically by adding a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandins: The amount of prostaglandin (commonly PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the general workflow of a COX inhibition assay and the signaling pathway affected by COX inhibitors.
Investigating the Synergistic Potential of Plantanone B: A Comparative Guide to Anti-Inflammatory Combinations
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic anti-inflammatory effects of Plantanone B in combination with other compounds is not yet available in published literature, this guide provides a comparative analysis based on flavonoids with similar structures, such as kaempferol. By examining the synergistic interactions of these related compounds, we can infer potential avenues for future research into this compound combination therapies and establish a framework for experimental design.
This compound, a flavonoid isolated from Hosta plantaginea, belongs to a class of compounds known for their anti-inflammatory properties.[1] Studies on other flavonoids from the same plant, such as Plantanone C and D, have demonstrated their ability to suppress inflammatory responses by inhibiting key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.[1][2] This shared mechanism of action suggests that this compound may also exhibit synergistic effects when combined with other anti-inflammatory agents.
Comparative Synergistic Data of Structurally Related Flavonoids
To explore the potential for synergistic anti-inflammatory activity, this section presents data from studies on flavonoid combinations. The following tables summarize the inhibitory effects of individual flavonoids and their combinations on the production of key inflammatory mediators.
Table 1: Synergistic Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Combination | Concentration (µM) | % Inhibition of NO Production | Synergy Analysis | Reference |
| Kaempferol | 50 | 19.5% | - | [3] |
| Prednisolone | 10 | 14.2% | - | [3] |
| Kaempferol + Prednisolone | 50 + 10 | 40.6% | Additive Effect | [3] |
| Chrysin | IC₅₀ | 50% | - | [4] |
| Kaempferol | IC₅₀ | 50% | - | [4] |
| Chrysin + Kaempferol | Combined IC₅₀ Ratios | Significantly > 50% | Synergistic Effect | [4] |
Table 2: Synergistic Inhibition of Pro-inflammatory Cytokine Secretion
| Compound/Combination | Target Cytokine | Cell Line | Observed Effect | Synergy | Reference |
| Chrysin + Kaempferol | TNF-α, PGE₂ | RAW 264.7 | Significant synergistic inhibition of secretion. | Synergistic | [4] |
| Ginkgo Flavonoids + Organic Acids (1:9) | NO | RAW 264.7 | Strongest synergistic inhibition of NO release. | Synergistic | [5][6] |
| Flavone + Flavanones | IL-1β, IL-2, IL-6, IFN-γ, GM-CSF, TNF-α | PBMCs | Remarkable synergistic anti-inflammatory effects. | Synergistic | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic anti-inflammatory effects. Below are protocols for key experiments cited in the comparative data.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, other flavonoids, or their combinations) for 1-2 hours.
-
Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of cytokines such as TNF-α, IL-6, and Prostaglandin E₂ (PGE₂) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
To investigate the mechanism of action, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are assessed by Western blot analysis.[2]
-
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Isobolographic Analysis for Synergy Assessment
This method is used to quantitatively determine whether the effect of a combination of drugs is synergistic, additive, or antagonistic.[4]
1. Determination of IC₅₀ Values:
-
The half-maximal inhibitory concentration (IC₅₀) for each individual compound is determined from dose-response curves for the inhibition of a specific inflammatory mediator (e.g., NO, TNF-α).
2. Combination Studies:
-
The compounds are combined in fixed IC₅₀ ratios (e.g., 1:1, 1:3, 3:1 of their IC₅₀ values).
-
Dose-response curves for the combinations are generated.
3. Isobologram Construction:
-
An isobologram is constructed with the doses of the two compounds on the x and y axes.
-
The line connecting the IC₅₀ values of the individual compounds is the line of additivity.
-
The experimentally determined IC₅₀ of the combination is plotted on the graph. If the point falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.
Signaling Pathways and Visualization
The anti-inflammatory effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate these pathways and potential points of inhibition by compounds like this compound.
Caption: NF-κB Signaling Pathway Inhibition by Flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic anti-inflammatory activities of a new flavone and other flavonoids from Tephrosia hildebrandtii vatke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Plantanone B Against Standard Antioxidants Ascorbic Acid and Trolox
For Immediate Release
In the ongoing search for novel antioxidant compounds, Plantanone B, a flavonoid isolated from the flowers of Hosta plantaginea, has been a subject of scientific interest. This guide provides a comparative overview of the antioxidant capacity of this compound against two well-established antioxidant standards: ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. This comparison is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound in mitigating oxidative stress.
Quantitative Comparison of Antioxidant Capacity
Due to the absence of a reported IC50 value for this compound in the available scientific literature, a direct quantitative comparison is not possible. The following table summarizes the range of reported antioxidant capacities for the standard antioxidants, ascorbic acid and Trolox, from DPPH and ABTS assays. For this compound, its status as "Evaluated, not quantified" is noted.
| Compound | Assay | Antioxidant Capacity (IC50 / TEAC) |
| This compound | DPPH | Evaluated, but IC50 not reported[1][2][3] |
| ABTS | No data available | |
| Ascorbic Acid | DPPH | IC50: 3.37 - 8.4 µg/mL |
| ABTS | - | |
| Trolox | DPPH | IC50: ~3.77 µg/mL |
| ABTS | Standard reference (TEAC) |
Note: IC50 values for ascorbic acid and Trolox can vary between studies due to different experimental conditions.
Experimental Protocols
To facilitate standardized comparative analysis, detailed protocols for the DPPH and ABTS radical scavenging assays are provided below. These assays are commonly used to determine the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[4]
-
Preparation of Test Samples: Dissolve this compound, ascorbic acid, and Trolox in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample to the DPPH working solution. A typical ratio is 1:1, for instance, 100 µL of the sample and 100 µL of the DPPH solution.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes.[4][5]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6][7]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[6]
-
Preparation of Test Samples: Prepare a series of concentrations of this compound, ascorbic acid, and Trolox in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[8]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6-7 minutes.[8][9]
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the experimental process and the biological context of antioxidant activity, the following diagrams are provided.
References
- 1. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant activities of flavonoids from the flowers of Hosta plantaginea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. marinebiology.pt [marinebiology.pt]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Translating In Vitro Success to In Vivo Efficacy: A Comparative Guide to Plantanone B's Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Plantanone B's anti-inflammatory properties, bridging the gap between in vitro findings and a proposed in vivo model. This document outlines the established in vitro effects of this compound, compares it with a standard anti-inflammatory agent, and provides a detailed protocol for an in vivo study to validate these findings.
In Vitro Anti-inflammatory Profile of this compound
This compound, a flavonoid isolated from the flowers of Hosta plantaginea, has demonstrated direct inhibitory effects on key enzymes in the inflammatory cascade.[1] In vitro studies have quantified its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
Comparative In Vitro Efficacy
To contextualize the anti-inflammatory potential of this compound, its in vitro performance is compared against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, known for its COX-2 selectivity.
| Compound | Target | IC50 (μM) | Source |
| This compound | COX-1 | 12.90 - 33.37 | [1] |
| COX-2 | 38.32 - 46.16 | [1] | |
| Celecoxib | COX-1 | 15 | Reference |
| COX-2 | 0.04 | Reference |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
While this compound demonstrates inhibitory activity against both COX-1 and COX-2, Celecoxib is significantly more potent and selective for COX-2.[1] This suggests that this compound may have a broader mechanism of action.
Proposed In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
To investigate if the in vitro COX-inhibitory effects of this compound translate to a systemic anti-inflammatory response in a living organism, a lipopolysaccharide (LPS)-induced inflammation model in mice is proposed. This model is highly relevant as it triggers a robust inflammatory cascade involving the production of various pro-inflammatory mediators, many of which are downstream of COX activity and other related inflammatory pathways like NF-κB and MAPKs, which are inhibited by other compounds from Hosta plantaginea.[2]
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vivo study.
Figure 1. Proposed experimental workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare solutions of this compound and Celecoxib at various concentrations.
-
In separate reaction wells, pre-incubate COX-1 or COX-2 enzyme with either this compound, Celecoxib, or vehicle control for a specified time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for the conversion of arachidonic acid to PGE2.
-
Stop the reaction.
-
Measure the concentration of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vivo LPS-Induced Systemic Inflammation
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model of systemic inflammation.
Animals:
-
Male BALB/c mice, 6-8 weeks old.
Materials:
-
This compound
-
Celecoxib
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide the mice into four groups (n=8 per group):
-
Group 1: Vehicle + LPS
-
Group 2: this compound + LPS
-
Group 3: Celecoxib + LPS
-
Group 4: Vehicle + Saline (negative control)
-
-
Administer this compound (e.g., 50 mg/kg), Celecoxib (e.g., 20 mg/kg), or vehicle orally one hour prior to LPS administration.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to groups 1, 2, and 3. Administer an equivalent volume of sterile saline to group 4.
-
At predetermined time points (e.g., 2, 6, and 24 hours) post-LPS injection, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the mice and harvest relevant tissues (e.g., lungs, liver) for further analysis.
-
Centrifuge the blood to separate serum and store at -80°C.
-
Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits.
-
Process the harvested tissues for histological examination (e.g., H&E staining to assess inflammatory cell infiltration) and for Western blot analysis of key inflammatory proteins (e.g., COX-2, p-NF-κB, p-p38).
Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action
Based on its confirmed COX inhibition and the known mechanisms of structurally similar flavonoids, the following signaling pathway is hypothesized for this compound's anti-inflammatory effects.
Figure 2. Hypothesized anti-inflammatory signaling pathway of this compound.
This guide provides a framework for translating the promising in vitro anti-inflammatory findings of this compound into a robust in vivo study. By following the detailed protocols and utilizing the comparative data, researchers can effectively evaluate the therapeutic potential of this compound for inflammatory conditions.
References
Comparative analysis of the gene expression profiles induced by Plantanone B and other flavonoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative gene expression data for Plantanone B is not publicly available at the time of this publication. This guide provides a comparative framework based on the well-researched flavonoids: Quercetin, Luteolin, and Apigenin, which serve as representative examples of how this class of compounds modulates gene expression. The methodologies and pathways described herein are broadly applicable to the study of novel flavonoids like this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Their therapeutic potential largely stems from their ability to modulate various signaling pathways and, consequently, alter gene expression profiles within the cell. This guide offers a comparative analysis of the gene expression changes induced by three widely studied flavonoids—Quercetin, Luteolin, and Apigenin—and provides detailed experimental protocols for researchers aiming to investigate the transcriptomic effects of these and other flavonoids, such as this compound.
Comparative Gene Expression Profiles
The following tables summarize the effects of Quercetin, Luteolin, and Apigenin on the expression of key genes implicated in cancer and inflammation. The data is compiled from various studies employing microarray and RNA-sequencing technologies.
Table 1: Modulation of Key Genes by Selected Flavonoids in Cancer Cell Lines
| Gene Family/Pathway | Quercetin | Luteolin | Apigenin |
| Cell Cycle | Down-regulation: Cyclin D1, CDK4 | Down-regulation: CCND1, CCND2, CCND3, CCNE2, CDK2, CDK4. Up-regulation: CDKN1A, CDKN2B[3] | Down-regulation: Cyclin B1, CDK1 |
| Apoptosis | Up-regulation: BAX, p53. Down-regulation: BCL-2 | Up-regulation: APAF1, BAX, BAD, BID, BOK, BAK1, TRADD, FADD, FAS, Caspase-3, Caspase-9. Down-regulation: NAIP, MCL-1, BCL-2[2][3] | Up-regulation: BAX, Caspase-3, Caspase-9. Down-regulation: BCL-2 |
| Inflammation (TNFα-induced) | Down-regulation: IL-6, IL-8, COX-2 | Down-regulation: IL-1β, IL-6, TNF-α | Down-regulation: CCL2, IL1A, IL6, CSF2, IKBKE[4] |
| Signal Transduction | Down-regulation: p-AKT, p-ERK | Down-regulation: p-AKT, p-PI3K, p-mTOR, p-STAT3[5] | Down-regulation: p-AKT, p-ERK |
| Metastasis | Down-regulation: MMP-2, MMP-9 | Down-regulation: MMP-2, MMP-9[5] | Down-regulation: MMP-1, MMP-13[6] |
Note: The specific genes and the direction of regulation can be cell-type and context-dependent.
Table 2: Comparative IC50 Values for Inhibition of Uric Acid Production in Cultured Hepatocytes
| Flavonoid | IC50 (µM) |
| Quercetin | 10.2[7] |
| Luteolin | 8.1[7] |
| Apigenin | 18.6[7] |
Key Signaling Pathways Modulated by Flavonoids
Flavonoids exert their effects on gene expression by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Caption: Major signaling pathways modulated by flavonoids.
Experimental Protocols
Accurate and reproducible quantification of gene expression changes is paramount. Below are detailed methodologies for common techniques used in flavonoid research.
Experimental Workflow for Gene Expression Analysis
Caption: A generalized workflow for studying flavonoid-induced gene expression changes.
Cell Culture and Flavonoid Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., MDA-MB-231 for breast cancer, RAW 264.7 for inflammation).
-
Culture Conditions: Maintain cells in a suitable medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the flavonoid of interest (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
RNA Isolation and Quality Control
-
Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantification: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Integrity Check: Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA-seq.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate raw sequencing reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.[8] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significant.
-
Gene Expression Analysis: Microarray
-
cRNA Preparation and Labeling: Synthesize complementary RNA (cRNA) from total RNA and label it with a fluorescent dye (e.g., Cy3, Cy5).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix, Agilent) containing probes for thousands of genes.
-
Scanning and Data Extraction: Scan the microarray to detect the fluorescence intensity of each probe. Use software provided by the manufacturer to extract the raw data.
-
Data Analysis:
Validation of Gene Expression Data by quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design: Design and validate primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[11][12] The results from qRT-PCR should be consistent with the RNA-seq or microarray data for the validated genes.[13]
Conclusion
While specific transcriptomic data for this compound remains to be elucidated, the comparative analysis of well-characterized flavonoids like Quercetin, Luteolin, and Apigenin provides a valuable blueprint for future research. These compounds modulate a wide array of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and inflammation, primarily through their influence on key signaling pathways like NF-κB, MAPK, and PI3K/Akt. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the gene expression profiles induced by this compound and other novel flavonoids, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Effects of Luteolin on Human Breast Cancer Using Gene Expression Array: Inferring Novel Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Whole Transcriptomic Analysis of Apigenin on TNFα Immuno-activated MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]
- 6. Effect of apigenin on whole transcriptome profile of TNFα-activated MDA-MB-468 triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of quercetin, luteolin, apigenin and their related polyphenols on uric acid production in cultured hepatocytes and suppression of purine bodies‐induced hyperuricemia by rutin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq Transcriptome Analysis of Rice Primary Roots Reveals the Role of Flavonoids in Regulating the Rice Primary Root Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of quercetin on the gene expression profile of the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin suppresses immune cell accumulation and improves mitochondrial gene expression in adipose tissue of diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Plantanone B: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Plantanone B (CAS No. 55780-30-8). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Essential Safety and Chemical Information
This compound, also known as Kaempferol 3-O-rhamnosylgentiobioside, is a naturally derived flavonoid compound.[1][2][3] While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential hazards, including oral toxicity and significant aquatic toxicity.[3][4] Therefore, it is imperative to handle and dispose of this chemical with caution, treating it as a hazardous substance.
Key Data Summary:
| Property | Value | Source |
| CAS Number | 55780-30-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C33H40O20 | [2][3][4][6] |
| Molecular Weight | 756.66 g/mol | [1][2][4][5][6] |
| Appearance | Off-white to light yellow solid | [1][2] |
| Hazard Classifications | Acute toxicity, Oral (Category 4); Acute and Chronic aquatic toxicity (Category 1) | [4] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [4] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area. | [4] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: An impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling Solid Waste:
- For pure this compound powder or contaminated solids (e.g., weighing paper, contaminated tips), carefully place them into the designated waste container.
- Avoid creating dust. If necessary, handle in a fume hood or ventilated enclosure.[7]
- Sweep up any spills using a soft brush and shovel, and place the material into the waste container.[7]
3. Handling Liquid Waste:
- For solutions containing this compound, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[4]
- Place the absorbent material into the designated sealed waste container.
- Do not pour any solution containing this compound down the drain, as it is very toxic to aquatic life.[4]
4. Decontamination:
- Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
- Use a suitable solvent, such as alcohol, for scrubbing surfaces, followed by a thorough rinse.[4]
- Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the designated hazardous waste container.
5. Final Disposal:
- All this compound waste must be disposed of as hazardous chemical waste.
- The sealed and labeled waste container must be transferred to an approved waste disposal plant.[4]
- Follow all federal, state, and local regulations for hazardous waste disposal.[4] Contact your institution's EHS office for specific guidance and to arrange for waste pickup.
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[3][4]
-
Control the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the spilled material away from drains and water courses.[3][4]
-
Clean-up:
-
For liquid spills, cover with an inert absorbent material.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination section above.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55780-30-8 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|55780-30-8|MSDS [dcchemicals.com]
- 5. This compound | 55780-30-8 | XP172896 | Biosynth [biosynth.com]
- 6. This compound|55780-30-8|COA [dcchemicals.com]
- 7. biocrick.com [biocrick.com]
Personal protective equipment for handling Plantanone B
Essential Safety and Handling Guide for Plantanone B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield if there is a splash hazard.[1][2] | To protect eyes from dust particles and splashes of solutions. |
| Hand Protection | Nitrile or Butyl rubber gloves. A double layer of nitrile gloves is recommended when handling the powder. Ensure gloves are inspected before use.[2][3][4] | To prevent skin contact with the chemical. |
| Body Protection | A fully buttoned lab coat or impervious clothing.[1][2] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator for handling the powder.[2] If working with solutions outside a fume hood where aerosols may be generated, a respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of fine dust particles or aerosols. |
Note: The selection of glove material should be based on the solvent being used to dissolve this compound. Nitrile gloves offer good resistance to many common laboratory solvents for incidental contact, but prolonged contact or immersion may require more resistant gloves like Butyl rubber.[3][4]
Handling and Experimental Protocol
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[2]
Representative Experimental Protocol: Preparing a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro assays.
-
Preparation:
-
Don all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Use a spatula for transferring the powder and avoid creating dust clouds.
-
-
Dissolving the Compound:
-
Flavonoids like this compound are often soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][5]
-
In a sterile, appropriately sized container, add the desired volume of the chosen solvent to the weighed this compound powder.
-
Gently swirl the container or use a vortex mixer at a low setting to dissolve the compound completely. Sonication may be used if necessary, but ensure the container is sealed to prevent aerosol generation.
-
-
Storage of Stock Solution:
-
Once dissolved, store the stock solution in a tightly sealed container at -20°C for long-term storage or 2-8°C for short-term storage, as recommended for the compound in its powdered form.[2]
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Dispose of contaminated personal protective equipment, such as gloves and disposable lab coats, in the designated hazardous waste stream.
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while rinsing.
-
Seek medical attention if irritation persists.[1]
-
-
Eye Contact:
-
Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[1]
-
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For a powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then soap and water.
-
Visual Guides
Caption: Workflow for Safely Handling this compound.
Caption: Step-by-Step Emergency Response to Exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. aibonsafety.com [aibonsafety.com]
- 5. researchgate.net [researchgate.net]
- 6. 9afi.com [9afi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
